molecular formula C13H26O B8223196 12-Tridecenol

12-Tridecenol

Cat. No.: B8223196
M. Wt: 198.34 g/mol
InChI Key: AUSVLRIDVGJNPA-UHFFFAOYSA-N
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Description

12-Tridecenol is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridec-12-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,14H,1,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSVLRIDVGJNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 12-Tridecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of 12-Tridecenol. The information is compiled to support research, scientific analysis, and drug development activities where this long-chain unsaturated alcohol may be of interest. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a logical workflow for its characterization.

Core Physicochemical Data

This compound is an unsaturated fatty alcohol with the molecular formula C₁₃H₂₆O.[1][2][3][4] Its structure consists of a thirteen-carbon chain with a terminal hydroxyl group and a double bond at the twelfth position. The precise physicochemical properties can vary depending on the specific isomer (e.g., cis/trans configuration of the double bond). While specific experimental data for this compound is limited in publicly available literature, the properties of its isomers, such as trans-2-tridecen-1-ol, can provide valuable estimations.

PropertyValueSource
Molecular Formula C₁₃H₂₆O[1][2][3][4]
Molecular Weight 198.34 g/mol [1][2]
Boiling Point ~282-283 °C (for trans-2-tridecen-1-ol)[1]
Melting Point Not available
Density ~0.853 g/mL at 25 °C (for trans-2-tridecen-1-ol)[1]
Solubility Limited solubility in water; Soluble in organic solvents.[5]
Appearance Colorless to pale-yellow liquid (general for fatty alcohols).[5]

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a fatty alcohol like this compound involves a series of standard analytical procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is expected to have a high boiling point, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required for reduced pressure distillation.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips.

    • The apparatus is assembled, and the system is evacuated to the desired pressure, which is monitored by the manometer.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and the condensate is collected in the receiving flask.

    • The observed boiling point at the reduced pressure can be converted to the normal boiling point (at atmospheric pressure) using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Density is the mass of a substance per unit volume. The density of liquid this compound can be determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital density meter, and a thermostatically controlled water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with distilled water and placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

    • The pycnometer is dried and then filled with the this compound sample.

    • The filled pycnometer is brought to the same temperature in the water bath and weighed.

    • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

  • Apparatus: Vials with screw caps, a constant temperature shaker or incubator, and an analytical balance.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, hexane) in a vial.

    • The vial is sealed and placed in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove the undissolved solute.

    • A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

    • The mass of the dissolved this compound is measured, and the solubility is expressed in terms of mass per unit volume of solvent (e.g., g/L or mg/mL).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the systematic characterization of the physicochemical properties of a fatty alcohol like this compound.

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis/Procurement of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Analysis (GC-MS, NMR) Purification->Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint MeltingPoint Melting Point Determination Purity->MeltingPoint Density Density Measurement Purity->Density Solubility Solubility Assessment Purity->Solubility Spectral Spectroscopic Analysis (IR, NMR) Purity->Spectral Data Data Compilation & Analysis BoilingPoint->Data MeltingPoint->Data Density->Data Solubility->Data Spectral->Data Report Technical Report Generation Data->Report

Workflow for Physicochemical Characterization.

References

The Occurrence and Biosynthesis of 12-Tridecenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecenol, a C13 unsaturated fatty alcohol, and its isomers are naturally occurring compounds found in select plant species. These molecules are of interest to researchers for their potential bioactive properties and as components of essential oils. This technical guide provides a comprehensive overview of the known natural sources, quantitative occurrence, and biosynthetic pathways of this compound in plants. Detailed experimental protocols for the extraction and analysis of this compound are also presented to facilitate further research and development.

Natural Sources and Quantitative Occurrence

The presence of this compound isomers in the plant kingdom appears to be relatively rare based on current scientific literature. However, specific isomers have been identified and quantified in certain plant species. The primary occurrences are detailed below.

Quantitative Data Summary

The following table summarizes the quantitative data available for tridecenol isomers found in plants.

Plant SpeciesPlant PartCompoundMethod of AnalysisRelative Abundance (%)
Acacia planifronsSeeds11-Tridecen-1-olGC-MS2.20[1][2]
Houttuynia cordataNot Specified(E)-2-tridecen-1-olNot SpecifiedData not available[3]

It is important to note that while (E)-2-tridecen-1-ol has been reported in Houttuynia cordata, comprehensive analyses of the plant's volatile compounds have not consistently identified this specific isomer, suggesting its presence may be conditional or in very low concentrations.

Biosynthesis of this compound in Plants

The biosynthesis of odd-chain unsaturated fatty alcohols like this compound is a multi-step process involving several key enzymes and pathways. The proposed biosynthetic pathway for this compound begins with a different precursor than the more common even-chain fatty acids.

The synthesis of even-chain fatty acids typically starts with acetyl-CoA. In contrast, the biosynthesis of odd-chain fatty acids, the precursors to odd-chain alcohols, initiates with propionyl-CoA as the primer[4]. This three-carbon starter unit is then elongated through the fatty acid synthase (FAS) complex, with the sequential addition of two-carbon units from malonyl-CoA.

To produce a C13 fatty acid, five cycles of elongation would occur. Following the formation of the saturated C13 fatty acyl-ACP (tridecanoyl-ACP), a desaturase enzyme introduces a double bond. Fatty acid desaturases (FADs) are responsible for creating double bonds at specific positions along the fatty acid chain[1][5][6]. To form 12-tridecenoic acid, a hypothetical Δ12-desaturase would act on the C13 acyl chain. However, it is more likely that a common desaturase acts on a longer-chain precursor which is then shortened via alpha- or beta-oxidation. A more plausible pathway involves the desaturation of a common fatty acid like stearic acid (C18:0) to oleic acid (C18:1Δ9) followed by chain shortening.

Finally, the resulting 12-tridecenoic acid, in its activated form (12-tridecenoyl-CoA), is reduced to the corresponding alcohol, 12-tridecen-1-ol, by a fatty acyl-CoA reductase (FAR) enzyme.

Proposed Biosynthetic Pathway of this compound

Biosynthesis of this compound propionyl_coa Propionyl-CoA fas Fatty Acid Synthase (FAS) propionyl_coa->fas malonyl_coa Malonyl-CoA (x5) malonyl_coa->fas tridecanoyl_acp Tridecanoyl-ACP (C13:0) fas->tridecanoyl_acp Elongation fad Fatty Acid Desaturase (FAD) tridecanoyl_acp->fad Desaturation tridecenoyl_acp 12-Tridecenoyl-ACP (C13:1) fad->tridecenoyl_acp thioesterase Thioesterase tridecenoyl_acp->thioesterase tridecenoyl_coa 12-Tridecenoyl-CoA thioesterase->tridecenoyl_coa far Fatty Acyl-CoA Reductase (FAR) tridecenoyl_coa->far Reduction tridecenol This compound far->tridecenol

A simplified diagram of the proposed biosynthetic pathway for this compound.

Experimental Protocols

The extraction and identification of this compound from plant matrices typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following sections provide detailed methodologies that can be adapted for the study of this compound.

Plant Material Preparation and Extraction
  • Sample Collection and Preparation : Collect the desired plant material (e.g., seeds, leaves). The material should be dried to remove moisture, which can interfere with extraction efficiency. Shade drying or oven drying at a low temperature (40-50°C) is recommended to prevent the degradation of volatile compounds. Once dried, the plant material should be ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction :

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Macerate the powder in a suitable organic solvent. Ethanol is a common choice for extracting a broad range of compounds. A typical ratio is 1:10 (w/v) of plant material to solvent.

    • The extraction can be performed at room temperature with agitation for an extended period (e.g., 72 hours) or can be accelerated using techniques such as ultrasonication (e.g., 20-30 minutes) or Soxhlet extraction (for several hours).

    • After extraction, filter the mixture to separate the plant debris from the liquid extract. The extract can then be concentrated using a rotary evaporator under reduced pressure to yield the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical method of choice for identifying and quantifying volatile and semi-volatile compounds like this compound in complex plant extracts.

  • Sample Preparation for GC-MS : Dissolve a small amount of the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. If necessary, filter the solution to remove any particulate matter.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : A typical GC system would be equipped with a capillary column suitable for the separation of fatty alcohols. A common choice is a non-polar or medium-polarity column, such as a 5% phenyl methyl polysiloxane column (e.g., HP-5MS, DB-5).

    • Oven Temperature Program : A programmed temperature gradient is used to separate the compounds in the extract. A typical program might be:

      • Initial temperature: 50-70°C, hold for 2-5 minutes.

      • Ramp: Increase the temperature at a rate of 5-10°C per minute to a final temperature of 250-280°C.

      • Final hold: Maintain the final temperature for 5-10 minutes.

    • Injector : The sample is injected into a heated inlet (e.g., 250°C) in split or splitless mode.

    • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer : The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectra are recorded over a suitable mass range (e.g., m/z 40-500).

  • Compound Identification : The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic standard or with spectra from a reference library such as the NIST (National Institute of Standards and Technology) mass spectral library.

Experimental Workflow Diagram

Experimental Workflow plant_material Plant Material (e.g., Acacia planifrons seeds) drying Drying plant_material->drying grinding Grinding drying->grinding powder Fine Powder grinding->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract gcms_prep Sample Preparation for GC-MS (Dilution in solvent) crude_extract->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis (Library Matching, Quantification) gcms_analysis->data_analysis identification Identification of this compound data_analysis->identification

A flowchart of the experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound and its isomers are intriguing, yet not widely distributed, natural products in the plant kingdom. This guide has provided a summary of their known sources, quantitative data, and a plausible biosynthetic pathway. The detailed experimental protocols offer a solid foundation for researchers to further investigate the occurrence and potential applications of these compounds. Future research should focus on screening a wider variety of plant species to uncover new sources of this compound and on elucidating the specific enzymes involved in its biosynthesis. Such studies will be invaluable for the fields of natural product chemistry, drug discovery, and biotechnology.

References

Spectroscopic Profile of 12-Tridecen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-tridecen-1-ol, a long-chain unsaturated fatty alcohol. Due to the limited availability of experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from closely related analogs. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of 12-tridecen-1-ol in research and development settings.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 12-tridecen-1-ol is predicted to exhibit characteristic signals corresponding to its aliphatic chain, the terminal double bond, and the hydroxyl-bearing carbon. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 12-Tridecen-1-ol

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1 (-CH₂OH)~3.64Triplet2H
H-2~1.57Quintet2H
H-3 to H-10~1.2-1.4Multiplet16H
H-11 (-CH₂-CH=)~2.04Quartet2H
H-12 (=CH₂)~4.93 (cis), ~4.99 (trans)Multiplet2H
H-13 (-CH=)~5.81Multiplet1H
-OHVariableSinglet (broad)1H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for 12-tridecen-1-ol are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-Tridecen-1-ol

Carbon AtomPredicted Chemical Shift (ppm)
C-1~63.1
C-2~32.8
C-3 to C-9~29.1 - 29.6
C-10~25.7
C-11~33.8
C-12~114.1
C-13~139.2

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 12-tridecen-1-ol is expected to show characteristic absorption bands for the hydroxyl group, the carbon-carbon double bond, and the aliphatic C-H bonds.

Table 3: Expected Infrared Absorption Bands for 12-Tridecen-1-ol

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H stretch3200-3600Strong, BroadHydrogen-bonded hydroxyl group.[1]
C-H stretch (alkene)3010-3100Medium=C-H stretching vibration.
C-H stretch (alkane)2850-2960StrongC-H stretching vibrations of the alkyl chain.
C=C stretch1640-1680MediumC=C stretching vibration of the terminal alkene.
C-O stretch1050-1150StrongC-O stretching vibration of the primary alcohol.
=C-H bend (out-of-plane)910-990StrongOut-of-plane bending of the terminal vinyl group.

Mass Spectrometry (MS)

The mass spectrum of 12-tridecen-1-ol, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would provide information on its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Fragmentation for 12-Tridecen-1-ol

m/zProposed Fragment IonComments
198[C₁₃H₂₆O]⁺Molecular ion (M⁺). Expected to be of low abundance.
180[M - H₂O]⁺Loss of water from the molecular ion.
169[M - CH₂OH]⁺Alpha-cleavage, loss of the hydroxymethyl radical.
Various[CₙH₂ₙ]⁺, [CₙH₂ₙ₊₁]⁺Fragments arising from the cleavage of the long alkyl chain.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 12-tridecen-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, although none are present in 12-tridecen-1-ol.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples like 12-tridecen-1-ol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation and Analysis:

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean salt plates or ATR crystal should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of 12-tridecen-1-ol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Derivatization (e.g., silylation) may be employed to increase the volatility and improve the chromatographic peak shape, although it is not always necessary for long-chain alcohols.

Instrumentation and Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Gas Chromatography (GC):

    • Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Employ a temperature program that starts at a low temperature (e.g., 50-100 °C) and ramps up to a high temperature (e.g., 250-300 °C) to ensure good separation.

    • Helium is typically used as the carrier gas.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

    • The mass analyzer (e.g., quadrupole, ion trap) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data for a compound like 12-tridecen-1-ol.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample 12-Tridecenol Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Sample->Derivatization IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessGCMS Process GC-MS Data (Peak Integration, Library Search) GCMS->ProcessGCMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessGCMS->Interpretation

Caption: General workflow for spectroscopic analysis of 12-tridecen-1-ol.

GCMS_Workflow Sample_Injection Sample Injection (Vaporization) GC_Separation Gas Chromatography (Separation by Boiling Point & Polarity) Sample_Injection->GC_Separation Ionization Mass Spectrometry (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Separation by m/z) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection Data_Analysis Data Analysis (Library Comparison) Detection->Data_Analysis

Caption: Detailed workflow for GC-MS analysis.

References

Biological Role of 12-Tridecenol in Insect Communication: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the vast landscape of insect chemical communication will find that while many long-chain unsaturated alcohols play crucial roles as pheromones, the specific biological function of 12-tridecen-1-ol in insect signaling remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of tridecenol compounds in insect communication and outlines the established experimental methodologies used to investigate such molecules.

While direct evidence for the role of 12-tridecen-1-ol as a primary insect pheromone is scarce, the broader class of unsaturated C12 to C14 alcohols and their acetates are well-documented as critical components of sex, aggregation, and trail pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, various isomers of dodecenol and tetradecenol are known to be key attractants. The closely related compound, (2S,10E)-10-tridecen-2-ol, has been identified as a pheromone in midges, highlighting that tridecenol structures can indeed have semiochemical activity.[1] The absence of substantial data on 12-tridecen-1-ol itself suggests it may not be a common or potent pheromone component in the insect species studied to date, or its role may be more subtle, perhaps as a minor component in a complex pheromone blend or as a kairomone.

Hypothetical Biosynthesis and Perception

Based on established pathways for similar insect pheromones, the biosynthesis of a hypothetical C13 unsaturated alcohol like 12-tridecenol would likely originate from fatty acid metabolism. Insects typically synthesize long-chain fatty acids, which then undergo a series of modifications by specific enzymes. These modifications can include desaturation to introduce double bonds and chain-shortening or elongation. Finally, a fatty-acyl reductase would convert the modified fatty acyl-CoA precursor into the corresponding alcohol.

The perception of such a molecule by an insect would follow the general principles of olfaction. The odorant would enter the pores of the insect's antennal sensilla and bind to an odorant-binding protein (OBP). This complex would then transport the molecule to an olfactory receptor (OR) on the dendritic membrane of an olfactory receptor neuron (ORN). Activation of the OR would trigger a signal transduction cascade, leading to the generation of an action potential that travels to the antennal lobe of the insect's brain for processing.

Experimental Protocols for Pheromone Identification and Characterization

To investigate the potential role of this compound in a specific insect species, a series of established experimental protocols would be employed. These methodologies are crucial for the identification, quantification, and functional analysis of insect semiochemicals.

1. Pheromone Extraction and Identification:

  • Solid-Phase Microextraction (SPME): A solvent-free technique used to collect volatile compounds from the headspace of calling insects (e.g., a female moth releasing sex pheromones).

  • Solvent Extraction: Direct extraction of pheromone glands with a non-polar solvent like hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for separating and identifying the chemical components of the extract. The retention time and mass spectrum of a compound are compared to those of a synthetic standard for positive identification.

2. Electrophysiological Assays:

  • Electroantennography (EAG): Measures the overall electrical response of an insect's antenna to a specific chemical stimulus. It is a rapid screening tool to determine if a compound is detected by the antenna.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): Combines the separation power of GC with the sensitivity of the insect antenna. The effluent from the GC column is split, with one part going to a standard detector and the other to an insect antenna preparation. This allows for the precise identification of biologically active compounds in a complex mixture.

  • Single Sensillum Recording (SSR): A highly sensitive technique that records the firing of individual olfactory receptor neurons in response to a stimulus. This can reveal the specificity of different neuron types to particular compounds.

3. Behavioral Assays:

  • Wind Tunnel Bioassays: A controlled environment where the upwind flight behavior of an insect towards a chemical source can be observed and quantified. This is a key method for demonstrating attraction to a putative pheromone.

  • Field Trapping: The use of traps baited with synthetic compounds in the natural environment to test for attraction of the target insect species.

Below are diagrams illustrating the typical workflows for these experimental protocols.

Experimental_Workflow_for_Pheromone_Identification cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_validation Biological Validation Collection Calling Insect SPME SPME Collection->SPME Solvent Solvent Extraction Collection->Solvent GCMS GC-MS Analysis SPME->GCMS Solvent->GCMS Identification Compound Identification GCMS->Identification EAG EAG / GC-EAD Identification->EAG Behavior Behavioral Assays Identification->Behavior

Fig. 1: Workflow for Pheromone Identification.

Olfactory_Signal_Transduction_Pathway Odorant This compound Pore Sensillar Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Signal Signal Transduction Cascade ORN->Signal AP Action Potential Signal->AP Brain Antennal Lobe (Brain) AP->Brain Transmits to

Fig. 2: Hypothetical Olfactory Signaling Pathway.

Quantitative Data

Due to the lack of specific research on this compound as an insect pheromone, no quantitative data on its biological activity, such as electrophysiological responses or behavioral thresholds, can be presented. Should this compound be identified as a semiochemical in the future, data would be presented in tables summarizing key parameters from the aforementioned assays.

Table 1: Example of Electroantennography (EAG) Response Data

Compound Concentration (µg) Mean EAG Response (mV) ± SE
This compound 1 Data Not Available
10 Data Not Available
Positive Control 10 Data Not Available

| Negative Control | - | Data Not Available |

Table 2: Example of Wind Tunnel Behavioral Response Data

Treatment n % Taking Flight % Source Contact Latency to Source (s)
This compound (10 µg) NA NA NA NA
Pheromone Blend NA NA NA NA

| Control (Solvent) | NA | NA | NA | NA |

Conclusion

References

12-Tridecenol: A Technical Overview of A Long-Chain Unsaturated Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-Tridecenol, a long-chain unsaturated alcohol. Due to the limited specific research on this compound, this document also draws upon data from closely related isomers and the broader class of long-chain fatty alcohols to infer potential properties and biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the characteristics and potential applications of this molecule.

Core Molecular and Physical Properties

This compound, a C13 unsaturated alcohol, possesses a terminal double bond, a feature that influences its chemical reactivity and potential biological interactions. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 16339-75-6N/A
Molecular Formula C₁₃H₂₆ON/A
Molecular Weight 198.34 g/mol N/A

While detailed experimental data on the physical properties of this compound are scarce, properties can be estimated based on its structure and comparison with similar long-chain alcohols.

PropertyEstimated Value/CharacteristicNote
Appearance Colorless liquidBased on similar long-chain alcohols
Solubility Insoluble in water; Soluble in organic solventsTypical for long-chain fatty alcohols
Boiling Point Not availableN/A
Melting Point Not availableN/A

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be approached through various established organic chemistry methods. A common strategy involves the use of Grignard reagents followed by selective oxidation or reduction steps.

A potential synthetic route is outlined in the workflow below:

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product 10-bromodecan-1-ol 10-bromodecan-1-ol Grignard Reaction Grignard Reaction 10-bromodecan-1-ol->Grignard Reaction Allyl magnesium bromide Allyl magnesium bromide Allyl magnesium bromide->Grignard Reaction 12-Tridecen-1-ol 12-Tridecen-1-ol Grignard Reaction->12-Tridecen-1-ol

Caption: A potential synthetic workflow for this compound via a Grignard reaction.

Spectroscopic MethodExpected Key Features
¹H NMR Signals corresponding to the terminal vinyl protons (~4.9-5.8 ppm), a triplet for the proton on the carbon bearing the hydroxyl group (~3.6 ppm), and a complex multiplet for the long alkyl chain protons (~1.2-1.6 ppm).
¹³C NMR Resonances for the sp² carbons of the double bond (~114 and ~139 ppm), a peak for the carbon attached to the hydroxyl group (~62 ppm), and a series of peaks for the aliphatic carbons.
IR Spectroscopy A broad O-H stretch (~3300 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), and a characteristic C=C stretch (~1640 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z 198, and a fragmentation pattern typical of a long-chain alcohol, including a prominent peak for the loss of water (M-18).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on studies of other long-chain unsaturated alcohols, several potential areas of biological relevance can be hypothesized.

Antimicrobial Activity: Long-chain alcohols are known to disrupt microbial cell membranes, leading to antimicrobial effects. The lipophilic nature of the C13 chain in this compound suggests it could intercalate into the lipid bilayers of bacteria and fungi, potentially altering membrane fluidity and integrity.

Anti-inflammatory Effects: Some unsaturated fatty alcohols have demonstrated anti-inflammatory properties. A plausible mechanism involves the modulation of key inflammatory signaling pathways.

G Hypothesized Anti-inflammatory Signaling Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB Pathway NF-kB Pathway Pro-inflammatory Stimuli->NF-kB Pathway MAPK Pathway MAPK Pathway Pro-inflammatory Stimuli->MAPK Pathway This compound This compound This compound->NF-kB Pathway Inhibition? This compound->MAPK Pathway Modulation? Inflammatory Gene Expression Inflammatory Gene Expression NF-kB Pathway->Inflammatory Gene Expression MAPK Pathway->Inflammatory Gene Expression

Caption: Hypothesized modulation of inflammatory pathways by this compound.

Cytotoxic and Anti-cancer Potential: Certain unsaturated alcohols have exhibited cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through intrinsic or extrinsic pathways.

Experimental Protocols

For researchers investigating the biological effects of this compound, a variety of standard in vitro assays can be employed.

1. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

2. Cytotoxicity Evaluation: MTT Assay

  • Objective: To assess the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Directions

This compound is a long-chain unsaturated alcohol with a defined chemical structure. While its physical and chemical properties can be inferred from its structure, there is a notable lack of specific research on its biological activities and mechanisms of action. The information presented in this guide, drawn from related compounds, suggests potential for antimicrobial, anti-inflammatory, and cytotoxic properties.

Future research should focus on the empirical determination of this compound's biological effects using the experimental protocols outlined above. Elucidating its specific interactions with cellular pathways and molecular targets will be crucial for understanding its potential applications in drug development and other scientific fields. The terminal double bond, in particular, may offer a site for further chemical modification to develop novel bioactive compounds.

Unveiling 12-Tridecenol: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery and initial isolation of the long-chain unsaturated alcohol, 12-tridecenol. While the initial report of its isolation is not widely documented, this guide consolidates available scientific literature to present its identification as a volatile compound in the black truffle (Tuber melanosporum), along with the experimental protocols for its extraction and characterization.

Discovery in a Prized Fungus

The first documented identification of this compound in a natural source can be traced to the analysis of volatile flavor components of the black truffle, Tuber melanosporum. In a 2017 study by Liu, Feng, and Chen, a comprehensive analysis of the volatile compounds of this prized edible fungus was conducted.[1][2][3] While not one of the most abundant compounds, this compound was identified as one of fifty-seven volatile flavor compounds.[1][2][3] This discovery highlights the complex mixture of organic molecules that contribute to the characteristic aroma and flavor of black truffles.

Subsequent studies on the volatilome of Tuber melanosporum have further elucidated the chemical diversity of this fungus, identifying numerous alcohols, aldehydes, ketones, and sulfur compounds that collectively create its unique sensory profile.[4][5]

Experimental Protocols: Isolating a Volatile Clue

The initial isolation and identification of this compound from Tuber melanosporum relied on established analytical techniques for the study of volatile organic compounds. The following sections detail the methodologies employed in the pivotal 2017 study and other relevant research.

Sample Preparation and Extraction

The initial step in isolating this compound from its natural source involves the careful preparation and extraction of the volatile compounds from the truffle matrix.

Table 1: Sample Preparation and Extraction Protocol

StepProcedureDetails
1. Sample Collection and Preparation Fresh fruiting bodies of Tuber melanosporum were collected and cleaned.The truffles were gently brushed to remove soil and debris.
2. Homogenization The cleaned truffles were homogenized or finely chopped to increase the surface area for extraction.This step is crucial for efficient extraction of volatile compounds.
3. Simultaneous Distillation-Extraction (SDE) A simultaneous distillation-extraction (SDE) apparatus was used to isolate the volatile fraction.This technique combines steam distillation and solvent extraction to efficiently capture volatile and semi-volatile compounds. The sample is typically heated in a flask with water, and the steam carries the volatile compounds to a condenser, where they are co-condensed with a solvent and collected.
Chromatographic Separation and Spectrometric Identification

Following extraction, the complex mixture of volatile compounds is separated and identified using gas chromatography coupled with mass spectrometry.

Table 2: GC-MS Analysis Protocol

StepProcedureDetails
1. Gas Chromatography (GC) The extracted volatile compounds were injected into a gas chromatograph for separation.The GC column separates the compounds based on their boiling points and interactions with the stationary phase. A non-polar or semi-polar capillary column is typically used for the analysis of long-chain alcohols.
2. Mass Spectrometry (MS) The separated compounds were introduced into a mass spectrometer for identification.The mass spectrometer ionizes the molecules and fragments them into characteristic patterns, which are used to identify the compound by comparing the resulting mass spectrum to a library of known compounds.

Quantitative Data from the Initial Study

While the 2017 study by Liu et al. identified the presence of this compound, specific quantitative data such as yield or concentration in the truffle samples were not provided in the publication. The focus was on the qualitative identification of the various volatile components.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and identification of volatile compounds from a natural source, such as the discovery of this compound in Tuber melanosporum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Tuber melanosporum Sample Homogenization Homogenization Sample->Homogenization SDE Simultaneous Distillation-Extraction (SDE) Homogenization->SDE Extraction of Volatiles GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SDE->GCMS Separation & Identification Data Data Analysis & Compound Identification GCMS->Data Result Identification of this compound Data->Result

Figure 1. Experimental workflow for the isolation and identification of this compound.

Characterization Data

The definitive identification of this compound is based on the interpretation of its mass spectrum obtained from GC-MS analysis. While the original study did not publish the specific spectrum, the characteristic fragmentation pattern of long-chain unsaturated alcohols allows for their identification.

Table 3: Physicochemical Properties of 12-Tridecen-1-ol

PropertyValue
Chemical Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
CAS Number 16339-75-6

Further characterization of synthetic this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of the double bond.

Signaling Pathways and Biological Activity

To date, there is limited information available in the scientific literature regarding the specific biological activity or signaling pathways associated with this compound. As a long-chain unsaturated alcohol, it may play a role as a pheromone or a signaling molecule in certain organisms, a common function for this class of compounds. However, further research is required to elucidate its biological significance.

The discovery of this compound as a volatile component of Tuber melanosporum opens avenues for future research into its potential role in the ecology of this fungus, its contribution to the truffle's distinct aroma, and its potential biological activities. This guide serves as a foundational resource for scientists interested in exploring this and other novel natural products.

References

A Technical Guide to Unsaturated Fatty Alcohols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on unsaturated fatty alcohols, a class of molecules garnering significant interest for their diverse biological activities and potential applications in drug development. This document details their synthesis, chemical properties, and biological effects, with a focus on their antioxidant and anti-obesity properties. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear graphical representation of complex processes.

Chemical Synthesis and Characterization

The synthesis of unsaturated fatty alcohols and their derivatives is a critical step in exploring their therapeutic potential. A common strategy involves the derivatization of naturally occurring phenolic compounds, such as hydroxytyrosol found in olive oil, with unsaturated fatty alcohols.

Synthesis of Unsaturated Fatty Alcohol Derivatives of Hydroxytyrosol

A key synthetic route involves the preparation of unsaturated derivatives of hydroxytyrosol to enhance its lipophilicity and biological activity. The following table summarizes the yields for the synthesis of intermediate and final products.

CompoundStarting MaterialReagentsSolventYield (%)Reference
Oleyl IodideOleyl AlcoholI₂, PPh₃, ImidazoleCH₂Cl₂/CH₃CN83[1]
Linoleyl IodideLinoleyl AlcoholI₂, PPh₃, ImidazoleCH₂Cl₂/CH₃CN71[1]
Hydroxytyrosol Oleyl EtherIsopropylidene-protected hydroxytyrosol, Oleyl IodideNaHAnhydrous THF30[1]
Tyrosol Linoleyl EtherIsopropylidene-protected tyrosol, Linoleyl IodideNaHAnhydrous THF80[1]

Table 1: Synthesis Yields of Unsaturated Fatty Alcohol Derivatives. This table presents the reported yields for the synthesis of key intermediates and final ether derivatives of hydroxytyrosol and tyrosol.

Experimental Protocol: Synthesis of Oleyl Iodide

This protocol details the synthesis of oleyl iodide, a key intermediate for the preparation of oleyl ether derivatives.

Materials:

  • Oleyl alcohol

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in a 2:1 mixture of dichloromethane and acetonitrile.

  • Add iodine (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Add oleyl alcohol (1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield oleyl iodide as a colorless oil.[1]

Characterization Data for Oleyl Iodide:

  • IR (KBr, cm⁻¹): 3003, 2924, 2853, 1464, 722.[1]

  • ¹H NMR (400 MHz, CDCl₃), δ (ppm): 0.88 (t, J = 6.84 Hz, 3H), 1.19–1.46 (m, 22H), 1.76–1.88 (m, 2H), 1.97–2.05 (m, 4H), 3.19 (t, J = 7.05 Hz, 2H), 5.29–5.41 (m, 2H).[1]

  • ¹³C NMR (101 MHz, CDCl₃), δ (ppm): 7.35, 14.13, 22.69, 27.15, 27.21, 28.51, 29.17, 29.31, 29.32, 29.52, 29.69, 29.76, 30.49, 31.90, 33.54, 129.74, 129.99.[1]

Biological Activities of Unsaturated Fatty Alcohols

Unsaturated fatty alcohols and their derivatives exhibit a range of biological activities, with antioxidant and anti-obesity effects being particularly noteworthy.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a commonly used method for this purpose.

CompoundDPPH Radical Scavenging Activity (EC₅₀ in µM)Reference
Hydroxytyrosol~15[2]
Hydroxytyrosol Acetate~40[2]
Oleuropein~20[2]
α-Tocopherol~45[2]

Table 2: DPPH Radical Scavenging Activity. This table shows the half-maximal effective concentration (EC₅₀) for the DPPH radical scavenging activity of hydroxytyrosol and its derivatives compared to other known antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of unsaturated fatty alcohol derivatives using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (unsaturated fatty alcohol derivatives)

  • Positive control (e.g., ascorbic acid, α-tocopherol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of each dilution of the test compounds and positive control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the DPPH solution and methanol.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the EC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-Obesity Effects

Several unsaturated fatty alcohol derivatives have demonstrated potential anti-obesity properties by modulating food intake.[3] In vivo studies are crucial for evaluating these effects.

CompoundDoseAnimal ModelEffect on Food IntakeReference
Hydroxytyrosol Linoleyl Ether30 mg/kgWistar RatsSignificant reduction[3]
Oleoylethanolamine (OEA)30 mg/kgWistar RatsSignificant reduction[3]

Table 3: In Vivo Anti-Obesity Effects. This table summarizes the effects of hydroxytyrosol linoleyl ether and oleoylethanolamine on food intake in rats.

Experimental Protocol: In Vivo Anti-Obesity Study in Rats

This protocol describes a general procedure for evaluating the anti-obesity effects of unsaturated fatty alcohol derivatives in a rat model.

Animals:

  • Male Wistar rats (or other appropriate strain)

Materials:

  • Test compound (e.g., hydroxytyrosol linoleyl ether)

  • Vehicle (e.g., saline, corn oil)

  • Standard laboratory chow

  • Metabolic cages for monitoring food and water intake

Procedure:

  • Acclimatize the rats to individual housing in metabolic cages for a period of at least 3 days.

  • Divide the animals into experimental groups (e.g., vehicle control, test compound group).

  • Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor and record food and water intake at regular intervals (e.g., every 24 hours) for the duration of the study.

  • Monitor body weight of the animals daily.

  • At the end of the study, animals may be euthanized for the collection of blood and tissues for further analysis (e.g., lipid profiles, gene expression).

  • Analyze the data to determine the effect of the test compound on food intake, body weight, and other relevant parameters.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of unsaturated fatty alcohols is crucial for their development as therapeutic agents. The PI3K/Akt signaling pathway is a key regulator of cellular processes and is implicated in the metabolic effects of various compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade involved in cell growth, proliferation, survival, and metabolism.[4] Some unsaturated fatty acids have been shown to modulate this pathway.[5][6][7] While direct evidence for unsaturated fatty alcohols is still emerging, their structural similarity to these fatty acids suggests a potential for interaction.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Cell_Metabolism Cell Metabolism (Glucose Uptake, Lipid Synthesis) GSK3b->Cell_Metabolism Inhibition of Glycogen Synthesis FOXO->Cell_Survival Apoptosis Unsaturated_Fatty_Alcohol Unsaturated Fatty Alcohol (Hypothesized) Unsaturated_Fatty_Alcohol->Akt Modulation?

Figure 1: Hypothesized modulation of the PI3K/Akt signaling pathway by unsaturated fatty alcohols.

General Experimental Workflow

The investigation of novel unsaturated fatty alcohols typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Start Design & Synthesis of Unsaturated Fatty Alcohol Derivatives Purification Purification & Characterization (Chromatography, NMR, IR, MS) Start->Purification In_Vitro In Vitro Biological Screening Purification->In_Vitro Antioxidant Antioxidant Assays (e.g., DPPH) In_Vitro->Antioxidant Primary Screening Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays In_Vitro->Enzyme_Inhibition In_Vivo In Vivo Studies in Animal Models Antioxidant->In_Vivo Promising Candidates Cytotoxicity->In_Vivo Enzyme_Inhibition->In_Vivo Anti_Obesity Anti-Obesity Models (e.g., Diet-Induced Obesity) In_Vivo->Anti_Obesity Anti_Inflammatory Anti-Inflammatory Models In_Vivo->Anti_Inflammatory Pharmacokinetics Pharmacokinetic Studies In_Vivo->Pharmacokinetics Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Anti_Obesity->Mechanism Anti_Inflammatory->Mechanism Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Mechanism->Lead_Optimization End Preclinical Development Lead_Optimization->End

Figure 2: General experimental workflow for the development of unsaturated fatty alcohols as therapeutic agents.

Conclusion

Unsaturated fatty alcohols and their derivatives represent a promising class of bioactive molecules with therapeutic potential, particularly in the areas of antioxidant and anti-obesity applications. The ability to chemically synthesize and modify these compounds allows for the optimization of their pharmacological properties. Further research focusing on elucidating their precise mechanisms of action, including their interaction with key signaling pathways like PI3K/Akt, and comprehensive in vivo studies will be crucial for translating their potential into clinical applications. This guide provides a foundational overview of the current state of research to aid scientists and drug development professionals in this exciting field.

References

Technical Guide: Safety and Handling Precautions for 12-Tridecenol and Related Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

While specific experimental data for 12-Tridecenol is limited, computed data and information for related compounds are presented below.

Table 1: Computed Physical and Chemical Properties for (E)-tridec-1-en-1-ol (a this compound isomer)

PropertyValueReference
Molecular FormulaC₁₃H₂₆OPubChem
Molecular Weight198.34 g/mol PubChem
XLogP3-AA6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count10PubChem
Exact Mass198.198365449 DaPubChem
Topological Polar Surface Area20.2 ŲPubChem

Table 2: Physical and Chemical Properties of Related Tridecanol Isomers

PropertyValueCompound
AppearanceColorless to pale yellow clear liquid12-methyl tridecanol
Melting Point10.50 °C12-methyl tridecanol
Boiling Point275.00 to 276.00 °C @ 760.00 mm Hg (est)12-methyl tridecanol
Flash Point110.40 °C (231.00 °F) TCC (est)12-methyl tridecanol
Water Solubility1.686 mg/L @ 25 °C (est)12-methyl tridecanol
logP (o/w)6.005 (est)12-methyl tridecanol

Hazard Identification and Classification

Based on data for related tridecanol compounds, the primary hazards are expected to be skin and eye irritation. Some sources also indicate potential harm if swallowed and toxicity to aquatic life.

Table 3: GHS Hazard Statements for Related Tridecanol Compounds

Hazard StatementDescriptionReference
H315Causes skin irritation.
H319Causes serious eye irritation.
H302Harmful if swallowed.[1]
H411Toxic to aquatic life with long lasting effects.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a conservative approach to handling is recommended.

  • Work in a well-ventilated area.[2] Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected before use and disposed of properly after handling.

    • Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from food and drink.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

Experimental Protocols

Detailed experimental safety data for this compound is not available. The following outlines a general protocol for an in vitro skin irritation test, a key experiment to determine one of the primary hazards associated with similar long-chain alcohols.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

  • Objective: To assess the potential of a chemical to cause skin irritation.

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured after a specified exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates irritation potential.

  • Methodology:

    • Test System: A validated RhE model (e.g., EpiDerm™, EpiSkin™).

    • Procedure:

      • Prepare the RhE tissues according to the manufacturer's instructions.

      • Apply the test chemical (this compound) to the surface of the tissue. Use appropriate positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., Phosphate Buffered Saline) controls.

      • Expose the tissues to the chemical for a defined period (e.g., 60 minutes).

      • After exposure, rinse the tissues thoroughly to remove the test chemical.

      • Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).

      • Assess cell viability using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.

    • Data Interpretation: The substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.

Diagrams

G Figure 1. General Handling Workflow for Chemicals with Limited Safety Data cluster_prep Preparation cluster_eval Hazard Evaluation cluster_handling Handling Protocol cluster_response Emergency Response A Identify Chemical (this compound) B Search for Specific Safety Data Sheet (SDS) A->B C Data Found? B->C D Review Specific SDS C->D Yes E Search for Data on Structurally Related Compounds C->E No G Implement Engineering Controls (Fume Hood, Ventilation) D->G F Assume Hazards of Related Compounds E->F F->G H Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat) G->H I Follow Safe Work Practices & Standard Operating Procedures H->I J Know Location of Safety Equipment (Eyewash, Shower, Fire Extinguisher) I->J K Review First Aid Procedures I->K

Figure 1. General Handling Workflow for Chemicals with Limited Safety Data

G Figure 2. Experimental Workflow for In Vitro Skin Irritation Test (OECD 439) A Prepare Reconstructed Human Epidermis (RhE) Tissues B Apply Test Chemical (this compound) and Controls (Positive & Negative) A->B C Incubate for Exposure Period (e.g., 60 minutes) B->C D Rinse Tissues Thoroughly C->D E Incubate in Fresh Medium (Post-Exposure, e.g., 42 hours) D->E F Assess Cell Viability (MTT Assay) E->F G Viability <= 50% of Negative Control? F->G H Classify as Skin Irritant G->H Yes I Not Classified as Irritant G->I No

Figure 2. Experimental Workflow for In Vitro Skin Irritation Test (OECD 439)

References

Methodological & Application

Application Notes and Protocols for the Spectroscopic Interpretation of 12-Tridecenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecenol is a long-chain unsaturated fatty alcohol. Its structure, comprising a thirteen-carbon chain with a terminal double bond and a primary alcohol group, gives it properties of interest in various fields, including the synthesis of specialty chemicals and as a precursor in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift values for similar structural motifs, such as long-chain primary alcohols and terminal alkenes. These tables provide a reference for the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~5.81ddt1HJ = 17.0, 10.2, 6.7H-12
~4.99ddt1HJ = 17.0, 1.7, 1.7H-13 (trans)
~4.92ddt1HJ = 10.2, 1.7, 1.2H-13 (cis)
~3.64t2HJ = 6.6H-1
~2.04q2HJ = 6.7H-11
~1.57p2HJ = 6.8H-2
~1.25-1.38m14H-H-3 to H-10
~1.5 (exchangeable)s (broad)1H-OH

Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Assignment
~139.2C-12
~114.1C-13
~63.1C-1
~33.8C-11
~32.8C-2
~29.6C-4 to C-9 (multiple peaks)
~29.1C-10
~25.7C-3

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a long-chain alcohol like this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain alcohols due to its excellent dissolving power for nonpolar compounds.[1] Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility and the desired chemical shift dispersion.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also lock onto the residual solvent signal.

  • Sample Filtration (Optional): If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues and obtain high-resolution spectra.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the overlapping methylene signals in the long alkyl chain.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for the complete relaxation of all carbon nuclei, especially quaternary carbons, although this compound has no quaternary carbons.

    • Spectral Width (sw): A spectral width of about 200-220 ppm is standard for ¹³C NMR.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Compare the experimental data with the predicted values and known chemical shift ranges to assign the signals to the respective nuclei in the this compound molecule.

Visualizations

Experimental Workflow for NMR Analysis

G Figure 1: Experimental Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of this compound prep2 Dissolve in 0.6-0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS (optional) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate (1H) and Peak Pick proc3->proc4 proc5 Assign Signals to Structure proc4->proc5

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Molecular Structure and Key NMR Correlations of this compound

G Figure 2: Structure and Key NMR Shifts of this compound cluster_mol cluster_h1 1H NMR (ppm) cluster_c13 13C NMR (ppm) mol HO-CH2-(CH2)9-CH2-CH=CH2 h1 ~3.64 (H-1) mol->h1 H-1 h11 ~2.04 (H-11) mol->h11 H-11 h12 ~5.81 (H-12) mol->h12 H-12 h13 ~4.9-5.0 (H-13) mol->h13 H-13 h_alkyl ~1.2-1.6 (H-2 to H-10) mol->h_alkyl c1 ~63.1 (C-1) mol->c1 C-1 c11 ~33.8 (C-11) mol->c11 C-11 c12 ~139.2 (C-12) mol->c12 C-12 c13 ~114.1 (C-13) mol->c13 C-13 c_alkyl ~25-33 (C-2 to C-10) mol->c_alkyl

Caption: Key predicted ¹H and ¹³C NMR chemical shifts for this compound.

References

Application Notes and Protocols: 12-Tridecenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 12-tridecenol as a versatile precursor in organic synthesis. The terminal double bond and the primary alcohol functionality of this compound offer two reactive sites that can be selectively manipulated to generate a variety of valuable intermediates and final products, including insect pheromones and other complex organic molecules.

Overview of Synthetic Applications

This compound serves as a valuable C13 building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it an attractive starting material for the synthesis of biologically active compounds and other high-value chemicals. Key applications include:

  • Pheromone Synthesis: The straight-chain unsaturated C13 backbone of this compound is a common structural motif in insect pheromones. Through functional group manipulations such as esterification, oxidation, and modification of the double bond, this compound can be converted into various insect attractants.

  • Synthesis of Densely Functionalized Molecules: The double bond can be converted into an epoxide or a diol, providing handles for further functionalization. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or esterified to introduce different functional groups.

  • Precursor for Drug Discovery: While direct applications in drug development are not extensively documented, the derivatives of this compound, such as long-chain functionalized alkanes, can serve as hydrophobic tails or linkers in the design of novel therapeutic agents.

Key Synthetic Transformations and Experimental Protocols

This section details experimental protocols for key transformations of this compound. The protocols are based on established synthetic methodologies for similar long-chain unsaturated alcohols.

Esterification of this compound to form 12-Tridecenyl Acetate

The acetylation of this compound is a common transformation in the synthesis of certain moth pheromones.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 12-tridecen-1-ol (1.0 g, 5.4 mmol) in pyridine (5 mL) at 0 °C, add acetic anhydride (0.66 g, 6.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO3 solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 12-tridecenyl acetate.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)
12-Tridecen-1-ol198.355.4-
Acetic Anhydride102.096.5-
12-Tridecenyl Acetate240.40-~90
Epoxidation of this compound to form 12,13-Epoxytridecan-1-ol

The terminal double bond of this compound can be selectively epoxidized to provide a versatile epoxide intermediate.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 12-tridecen-1-ol (1.0 g, 5.4 mmol) in dichloromethane (DCM, 20 mL) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.3 g, 5.8 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).

  • Separate the organic layer and wash it with a saturated aqueous solution of NaHCO3 (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to yield 12,13-epoxytridecan-1-ol.[1]

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)
12-Tridecen-1-ol198.355.4-
m-CPBA (77%)172.575.8-
12,13-Epoxytridecan-1-ol214.35-~85
Hydroboration-Oxidation of this compound to form Tridecane-1,13-diol

Hydroboration-oxidation of the terminal alkene provides an anti-Markovnikov addition of water, leading to the formation of a diol.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 12-tridecen-1-ol (1.0 g, 5.4 mmol) in dry tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add a 1.0 M solution of borane-THF complex in THF (2.0 mL, 2.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add water (1 mL), followed by 3 M aqueous NaOH (1 mL) and 30% H2O2 (1 mL) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain tridecane-1,13-diol.[2]

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)
12-Tridecen-1-ol198.355.4-
Borane-THF complex (1M)-2.0-
Tridecane-1,13-diol216.37-~90

Visualizations

Experimental Workflow for the Synthesis of 12,13-Epoxytridecan-1-ol

experimental_workflow start Start dissolve Dissolve 12-tridecen-1-ol in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0 °C then RT add_mcpba->react quench Quench with Na2S2O3 react->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 12,13-Epoxytridecan-1-ol purify->product

Caption: Workflow for the epoxidation of this compound.

Logical Relationship of this compound Derivatives

logical_relationship cluster_alkene_reactions Alkene Modifications cluster_alcohol_reactions Alcohol Modifications precursor This compound epoxide 12,13-Epoxytridecan-1-ol precursor->epoxide Epoxidation (m-CPBA) diol Tridecane-1,13-diol precursor->diol Hydroboration-Oxidation acetate 12-Tridecenyl Acetate precursor->acetate Esterification aldehyde 12-Tridecenal precursor->aldehyde Oxidation (PCC, Swern) acid 12-Tridecenoic Acid aldehyde->acid Oxidation (Jones, Tollens)

Caption: Synthetic pathways from this compound.

Hypothetical Signaling Pathway for a Pheromone Derivative

While no specific signaling pathway for this compound derivatives in drug development is established, pheromones derived from it would interact with olfactory receptors in insects, triggering a signaling cascade.

signaling_pathway Pheromone Pheromone (e.g., 12-Tridecenyl Acetate) OR Odorant Receptor (OR) Pheromone->OR Binds G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates (Opens) Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Insect olfactory signaling cascade.

References

Application Notes and Protocols for Electroantennography (EAG) Studies Using 12-Tridecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile chemical stimuli. This method is instrumental in identifying biologically active compounds, such as pheromones and other semiochemicals, that elicit olfactory responses in insects. 12-Tridecenol, a C13 unsaturated alcohol, is a compound of interest in chemical ecology and pest management research due to its structural similarity to known insect pheromones.

These application notes provide a detailed protocol for utilizing this compound in EAG studies. As direct EAG data for this compound is not extensively available in published literature, this guide adapts established protocols for structurally similar compounds, particularly the sex pheromone components of the cabbage looper moth, Trichoplusia ni. This species is a suitable model organism for initial screening due to its well-characterized olfactory system and its response to similar long-chain unsaturated molecules.

Data Presentation: Expected EAG Responses

Table 1: Example EAG Dose-Response in Male Trichoplusia ni to (Z)-7-Dodecenyl Acetate

Stimulus Concentration (µg on filter paper)Mean EAG Response (mV) ± SE
0.010.2 ± 0.05
0.10.5 ± 0.08
11.2 ± 0.15
102.5 ± 0.3
1003.8 ± 0.4

Note: These values are illustrative and adapted from typical responses to major pheromone components in moths. Actual responses to this compound may vary.

Experimental Protocols

This section outlines a comprehensive protocol for conducting EAG experiments with this compound using Trichoplusia ni as the model insect.

Insect Rearing and Preparation
  • Insect Species: Trichoplusia ni (cabbage looper moth).

  • Rearing: Moths should be reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Male moths, typically 2-3 days post-eclosion, are ideal for pheromone response studies.

  • Antennal Excision:

    • Immobilize a male moth by chilling it on ice for a few minutes.

    • Under a dissecting microscope, carefully excise one antenna at its base using micro-scissors.

    • Immediately mount the antenna on the electrode holder.

EAG System Setup

A standard EAG setup consists of a high-impedance amplifier, a data acquisition system, and a stimulus delivery system.

  • Electrodes: Two glass capillary microelectrodes filled with a conductive solution (e.g., 0.1 M KCl). The recording electrode is connected to the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head of the insect.

  • Amplifier: A high-impedance DC amplifier is used to amplify the small electrical signals from the antenna.

  • Airflow: A continuous stream of humidified and purified air is directed over the antennal preparation to maintain its viability and to carry the odorant stimulus.

  • Stimulus Delivery: A defined volume of the test solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. The pipette is connected to a stimulus controller that delivers a puff of air through the pipette, carrying the volatilized compound to the antenna.

Stimulus Preparation
  • Compound: this compound (ensure high purity, >95%). The specific isomer (e.g., (Z)- or (E)-) should be noted.

  • Solvent: High-purity hexane or paraffin oil.

  • Dilutions: Prepare a serial dilution of this compound in the chosen solvent. A typical range for a dose-response study would be from 0.01 µg/µl to 100 µg/µl.

  • Application: Apply 10 µl of each dilution onto a small piece of filter paper (e.g., 1 cm x 1 cm). Allow the solvent to evaporate for approximately 30-60 seconds before inserting the filter paper into the stimulus delivery pipette. A blank control with only the solvent should be included in each experiment.

Data Acquisition and Analysis
  • Recording: Mount the excised antenna on the electrodes. Allow the preparation to stabilize in the clean air stream for a few minutes until a stable baseline is achieved.

  • Stimulation: Deliver a puff of the stimulus (typically 0.5 - 1 second in duration) over the antenna. The inter-puff interval should be long enough to allow the antenna to return to its baseline potential (e.g., 30-60 seconds).

  • Data Recording: Record the electrical response (a negative deflection in voltage) using a data acquisition system and specialized software.

  • Normalization: To account for the gradual decline in antennal sensitivity over time, the responses to the test stimuli can be normalized relative to the response to a standard reference compound (e.g., a known pheromone component) presented at the beginning and end of each recording session.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured from the baseline to the peak of the negative deflection. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the responses to different concentrations of this compound and the control.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of pheromone reception and signal transduction in an insect olfactory sensory neuron.

cluster_Sensillum Sensillum Lymph cluster_Neuron Olfactory Sensory Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) - Orco Complex Pheromone_OBP->OR Activates IonChannel Ion Channel (Cation Influx) OR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential A 1. Insect Preparation (e.g., Trichoplusia ni) B 2. Antenna Excision A->B C 3. Mount Antenna on Electrodes B->C F 6. EAG Recording (Amplification & Data Acquisition) C->F D 4. Stimulus Preparation (this compound Dilutions) E 5. Stimulus Delivery (Air Puff) D->E E->F G 7. Data Analysis (Measure Response Amplitude) F->G H 8. Dose-Response Curve Generation G->H Stimulus Stimulus Delivery System Air Puff Controller Pasteur Pipette with this compound Antenna Antennal Preparation Excised Antenna Recording & Reference Electrodes Stimulus->Antenna Delivers Odorant Recording Recording System High-Impedance Amplifier Data Acquisition Unit Computer with Software Antenna->Recording Generates Signal

References

Application Notes and Protocols for the Use of 12-Tridecenol as a Standard in Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 12-tridecenol as a standard in pheromone research. While this compound is not a widely documented pheromone component itself, its structural similarity to known lepidopteran pheromones (unbranched aliphatic chains of 9-18 carbons with an alcohol functional group) makes it a suitable candidate for use as an internal or external standard in analytical procedures.[1] The protocols outlined below are applicable for the quality control of synthetic pheromones, quantification of pheromones in biological extracts, and in electrophysiological assays.

Overview of Standards in Pheromone Research

In pheromone research, chemical standards are critical for:

  • Identification: Confirming the chemical structure of a putative pheromone by comparing analytical data (e.g., GC retention times, mass spectra) with a synthesized, high-purity standard.

  • Quantification: Determining the absolute or relative amounts of pheromone components produced by an insect or present in a dispenser for pest management.

  • Quality Control: Assessing the purity and isomeric composition of synthesized pheromones.

  • Bioassays: Providing a defined stimulus for electrophysiological (e.g., Electroantennography - EAG) and behavioral experiments.

Physicochemical Properties and Handling of this compound

PropertyValue (Estimated)
Chemical Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
Appearance Colorless liquid
Boiling Point Approx. 250-260 °C
Solubility Soluble in organic solvents (hexane, ethanol, etc.)
Storage Store at -20°C in a tightly sealed container.

Note: As an unsaturated alcohol, this compound may be susceptible to oxidation. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and to verify its purity periodically.

Experimental Protocols

Purity Assessment using Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the purity of a chemical standard without the need for a specific reference standard of the same compound.[2] It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[3][4][5]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the analyte and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., protons on the carbon bearing the hydroxyl group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography (GC) Analysis

GC is a fundamental technique for separating and analyzing volatile compounds like pheromones.[6][7][8]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane) at a concentration of 1 mg/mL.

    • Create a series of dilutions to establish a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • For analyzing biological samples, perform an extraction of the pheromone gland or effluvia using an appropriate solvent and add a known amount of this compound as an internal standard.

  • GC Instrument Conditions (Example):

    • Injector: Split/Splitless, 230°C

    • Column: DB-23 (50% cyanopropyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness[9]

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 150°C for 0 min, ramp at 5°C/min to 170°C, then ramp at 6°C/min to 220°C, hold for 6 min.[9]

    • Detector: Flame Ionization Detector (FID), 250°C[9]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by injecting the standard alone.

    • For quantification, generate a calibration curve by plotting the peak area against the concentration of the standard dilutions.

    • Determine the concentration of the analyte in unknown samples by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

Representative GC Data for Long-Chain Alcohols:

Compound (Isomer)Retention Time (min)
(Z)-9-Dodecen-1-ol15.8
(E)-9-Dodecen-1-ol16.1
12-Tridecen-1-ol (Est.) ~18-20
(Z)-11-Tetradecen-1-ol21.5

Note: Retention times are illustrative and will vary depending on the specific GC column and conditions.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the overall electrical response of an insect antenna to volatile stimuli.[10][11][12] It is used to screen for biologically active compounds.

Protocol:

  • Electrode Preparation:

    • Pull glass capillaries to a fine point using a micropipette puller.

    • Fill the micropipettes with an appropriate saline solution (e.g., Ringer's solution).

    • Insert Ag/AgCl wires into the micropipettes to serve as electrodes.

  • Antenna Preparation:

    • Anesthetize an insect (e.g., a moth species) by chilling.

    • Excise one antenna at its base.

    • Mount the excised antenna between the two electrodes: the base connected to the reference electrode and the tip to the recording electrode.[10]

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a solvent like paraffin oil or hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each solution onto a small piece of filter paper and insert it into a Pasteur pipette.[13]

    • Deliver a puff of air through the pipette to introduce the stimulus into a continuous stream of humidified air flowing over the antenna.

  • Data Recording and Analysis:

    • Record the baseline electrical activity from the antenna.

    • Measure the amplitude of the negative voltage deflection following stimulus delivery.

    • Use a solvent blank as a negative control and a known pheromone component for the tested species as a positive control.

    • Normalize the responses to the positive control to allow for comparison across different antennal preparations.

Representative EAG Response Data:

Stimulus (10 µg)Mean EAG Response (mV) ± SEMNormalized Response (%)
Hexane (Control)-0.1 ± 0.020
This compound -0.8 ± 0.160
Pheromone Component A-1.3 ± 0.2100

Note: Data is hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow_for_Standard_Use cluster_0 Standard Preparation & Purity cluster_1 Analytical Applications cluster_2 Biological Assays Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification qNMR Purity Assessment (qNMR) Purification->qNMR Stock Prepare Stock Solution qNMR->Stock High-Purity Standard GC_Cal GC Calibration Curve Generation Stock->GC_Cal EAG_Stim Prepare EAG Stimulus Dilutions Stock->EAG_Stim GC_Quant Quantification of Unknowns (GC-FID/MS) GC_Cal->GC_Quant EAG_Assay EAG Bioassay EAG_Stim->EAG_Assay

Caption: Workflow for the use of a chemical standard in pheromone research.

GC_EAG_Workflow Sample Pheromone Extract + This compound (Internal Std) GC Gas Chromatograph Sample->GC Splitter Column Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAD Electroantennographic Detector (EAD) Splitter->EAD Data Data Acquisition System FID->Data EAD->Data Chromatogram Chromatogram (Chemical Data) Data->Chromatogram Electrophys Electrophysiological Response Data->Electrophys

Caption: Gas Chromatography-Electroantennographic Detection (GC-EAD) workflow.

References

High-Performance Liquid Chromatography (HPLC) Methods for Fatty Alcohol Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of fatty alcohols using High-Performance Liquid Chromatography (HPLC). Fatty alcohols, lacking strong UV chromophores, present a unique analytical challenge. This guide outlines various HPLC methods, including reversed-phase and normal-phase chromatography, coupled with different detection techniques such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), and UV-Vis or Fluorescence detection after derivatization.

Introduction to Fatty Alcohol Analysis by HPLC

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of fatty alcohols. Due to their low volatility and thermal lability, HPLC is often preferred over gas chromatography for the analysis of long-chain fatty alcohols. The primary challenge in HPLC analysis of fatty alcohols is their lack of a strong UV-absorbing moiety, necessitating the use of universal detectors or derivatization to introduce a chromophore or fluorophore. The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

HPLC Method Development Workflow for Fatty Alcohols

The development of a robust HPLC method for fatty alcohols requires a systematic approach. The following workflow outlines the key steps for developing a method for non-UV absorbing compounds.

HPLC_Method_Development HPLC Method Development Workflow for Fatty Alcohols cluster_0 1. Analyte & Goal Definition cluster_1 2. Method Scouting cluster_2 3. Method Optimization cluster_3 4. Method Validation A Define Fatty Alcohols of Interest (e.g., C8-C22) B Define Analytical Goals (Qualitative/Quantitative, Sensitivity) A->B C Select Chromatographic Mode (Reversed-Phase or Normal-Phase) B->C D Select Column (e.g., C18, C8 for RP; Silica, Diol for NP) C->D E Select Detector (RI, ELSD, CAD, or Derivatization + UV/Fluorescence) D->E F Scout Mobile Phases (e.g., Acetonitrile/Water, Methanol/Water for RP; Hexane/Isopropanol for NP) E->F G Optimize Mobile Phase Gradient/Isocratic Conditions F->G H Optimize Flow Rate and Column Temperature G->H I Optimize Detector Parameters (e.g., Nebulizer/Drift Tube Temp for ELSD/CAD) H->I J Assess Specificity, Linearity, Range I->J K Determine Accuracy and Precision J->K L Determine LOD and LOQ K->L M Evaluate Robustness L->M

Caption: A logical workflow for developing an HPLC method for fatty alcohol analysis.

Reversed-Phase HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating fatty alcohols. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The retention of fatty alcohols increases with increasing chain length and decreases with increasing polarity of the mobile phase.

Protocol 1: RP-HPLC with ELSD Detection

This protocol is suitable for the general-purpose analysis of a homologous series of fatty alcohols.

Experimental Protocol:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 L/min

Data Presentation:

Table 1: Estimated Retention Times of a Fatty Alcohol Homologous Series using RP-HPLC-ELSD

Fatty AlcoholCarbon ChainEstimated Retention Time (min)
1-OctanolC8~ 5.2
1-DecanolC10~ 7.8
1-Dodecanol (Lauryl Alcohol)C12~ 10.5
1-Tetradecanol (Myristyl Alcohol)C14~ 13.2
1-Hexadecanol (Cetyl Alcohol)C16~ 15.8
1-Octadecanol (Stearyl Alcohol)C18~ 18.3
1-Eicosanol (Arachidyl Alcohol)C20~ 20.5
1-Docosanol (Behenyl Alcohol)C22~ 22.6

Note: These are estimated retention times and may vary depending on the specific column and HPLC system used.

Protocol 2: RP-HPLC with Derivatization and Fluorescence Detection

For high-sensitivity applications, derivatization of fatty alcohols with a fluorescent labeling agent is recommended. This protocol uses 9-anthroyl cyanide (AN) as a derivatizing agent.

Experimental Protocol:

Derivatization Procedure:

  • To 100 µL of a fatty alcohol standard or sample solution in acetonitrile, add 100 µL of a 1 mg/mL solution of 9-anthroyl cyanide in acetonitrile.

  • Add 20 µL of a 1 mg/mL solution of quinuclidine (catalyst) in acetonitrile.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 25 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 360 nm

    • Emission Wavelength: 470 nm

Normal-Phase HPLC Methods

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica or diol) and a nonpolar mobile phase. NP-HPLC can be advantageous for separating fatty alcohols from less polar interferences.

Protocol 3: NP-HPLC with RI Detection

This protocol is suitable for the isocratic separation of fatty alcohols.

Experimental Protocol:

  • Column: Silica (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • RI Detector: Maintain at a stable temperature (e.g., 40 °C).

Comparison of Detection Methods

The choice of detector is critical for the successful analysis of fatty alcohols. The following table summarizes the performance characteristics of common detectors.[1]

Table 2: Comparison of HPLC Detectors for Fatty Alcohol Analysis

DetectorPrincipleAdvantagesDisadvantagesTypical LODTypical LOQLinearity
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal detector, non-destructive.Not compatible with gradient elution, sensitive to temperature and flow rate fluctuations, relatively low sensitivity.~1-10 µg/mL~3-30 µg/mLLimited
Evaporative Light Scattering (ELSD) Nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining analyte particles.Universal for non-volatile analytes, compatible with gradient elution, more sensitive than RI.Destructive, non-linear response, requires optimization of nebulizer and evaporator temperatures.~0.1-1 µg/mL~0.3-3 µg/mLNon-linear
Charged Aerosol (CAD) Similar to ELSD, but charges the analyte particles and measures the resulting electrical current.Universal for non-volatile analytes, compatible with gradient elution, generally more sensitive and wider dynamic range than ELSD.Destructive, non-linear response (but can be linearized over a certain range), response can be affected by mobile phase composition.~0.01-0.1 µg/mL~0.03-0.3 µg/mLWider than ELSD
UV-Vis (with Derivatization) Measures the absorption of UV-Vis light by the derivatized analyte.High sensitivity and selectivity, compatible with gradient elution.Requires a derivatization step which can be time-consuming and introduce variability.~1-10 ng/mL~3-30 ng/mLGood
Fluorescence (with Derivatization) Measures the fluorescence emission of the derivatized analyte.Very high sensitivity and selectivity, compatible with gradient elution.Requires a fluorescent derivatizing agent, potential for quenching effects.~0.1-1 ng/mL~0.3-3 ng/mLGood

Logical Relationship of HPLC Components for Fatty Alcohol Analysis

The following diagram illustrates the interconnectedness of the key components in an HPLC system configured for fatty alcohol analysis.

HPLC_System HPLC System for Fatty Alcohol Analysis Solvent Mobile Phase (e.g., Acetonitrile/Water) Pump HPLC Pump (Gradient or Isocratic) Solvent->Pump Injector Autosampler/Manual Injector Pump->Injector Column HPLC Column (e.g., C18 or Silica) Injector->Column Detector Detector (RI, ELSD, CAD, or UV/Fluorescence) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Key components of an HPLC system for fatty alcohol analysis.

Conclusion

The selection of an appropriate HPLC method for fatty alcohol analysis depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For general-purpose screening and quantification at moderate concentrations, RP-HPLC with ELSD or CAD offers a robust and universal approach. For trace-level analysis, derivatization followed by fluorescence detection provides the highest sensitivity. Careful method development and validation are essential to ensure accurate and reliable results in the analysis of fatty alcohols.

References

Application Notes and Protocols for Field-Testing 12-Tridecenol as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecenol is a long-chain unsaturated alcohol that holds potential as a semiochemical for insect pest management. As a synthetic analog of naturally occurring insect pheromones, it can be utilized in various strategies such as population monitoring, mass trapping, and mating disruption. The following application notes and protocols provide a comprehensive guide for the field evaluation of this compound as an insect attractant. These protocols are based on established methodologies for testing insect pheromones and can be adapted for specific target species and environmental conditions.

Data Presentation

Effective field-testing requires meticulous data collection and organization. The following tables provide a template for summarizing key quantitative data for easy comparison of different experimental setups.

Table 1: Lure Composition and Release Rate Evaluation

Lure IDThis compound (mg)Synergist A (mg)Synergist B (mg)Release Rate (mg/day)Mean Insect Catch (±SE)
Lure-0011.0000.1
Lure-0022.0000.2
Lure-0031.00.500.15
Lure-0041.000.50.15
Control0000

Table 2: Trap Type and Placement Efficacy

Trap IDTrap TypeTrap Height (m)Lure IDMean Insect Catch (±SE)
Trap-A1Delta1.0Lure-002
Trap-A2Delta1.5Lure-002
Trap-B1Wing1.0Lure-002
Trap-B2Wing1.5Lure-002
Trap-C1Funnel1.0Lure-002
Trap-C2Funnel1.5Lure-002

Experimental Protocols

Lure Preparation

Objective: To prepare lures with varying doses of this compound and potential synergistic compounds.

Materials:

  • This compound (high purity)

  • Potential synergistic compounds (e.g., other unsaturated alcohols, acetates, or aldehydes)

  • Solvent (e.g., hexane)

  • Dispenser material (e.g., rubber septa, polyethylene vials)

  • Micropipettes

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare stock solutions of this compound and synergists in hexane at desired concentrations.

  • For each lure formulation, pipette the required volume of each stock solution onto the dispenser material.

  • Allow the solvent to evaporate completely in a fume hood for at least one hour.

  • The control lure should be treated with hexane only.

  • Store the prepared lures in airtight containers, separated by formulation, at 4°C until field deployment.

Field Site Selection and Experimental Design

Objective: To select an appropriate field site and design the experiment to minimize bias.

Procedure:

  • Select a field site with a known or suspected population of the target insect species.

  • Establish a grid of trapping locations with a minimum distance of 20 meters between traps to avoid interference.

  • Employ a randomized complete block design to account for potential environmental gradients within the field site. Each block will contain one of each experimental treatment.

  • Replicate each treatment at least four times.

Trap Deployment and Data Collection

Objective: To deploy the baited traps and collect insect catch data systematically.

Materials:

  • Prepared lures

  • Insect traps (e.g., delta, wing, funnel)

  • Stakes or hangers for trap placement

  • GPS device for recording trap locations

  • Collection vials

  • Forceps

  • Data sheets or electronic data capture device

Procedure:

  • Deploy the traps according to the experimental design, ensuring each trap is baited with the correct lure.

  • Place traps at the predetermined heights.

  • Record the GPS coordinates of each trap.

  • Check the traps at regular intervals (e.g., every 2-3 days).

  • At each check, count and record the number of target insects captured.

  • Remove captured insects to prevent counting them again in the next interval.

  • Replace sticky liners or collection vials as needed.

  • The duration of the field trial should be sufficient to cover a significant portion of the target insect's flight period.

Data Analysis

Objective: To statistically analyze the collected data to determine the most effective treatment.

Procedure:

  • Compile the insect catch data for each trap and treatment.

  • Transform the data if necessary (e.g., using a square root or logarithmic transformation) to meet the assumptions of parametric statistical tests.

  • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences among the treatments.

  • If the ANOVA result is significant, use a post-hoc test (e.g., Tukey's HSD) to identify which specific treatments differ from each other.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Work cluster_analysis Phase 3: Analysis Lure_Prep Lure Preparation Trap_Deployment Trap Deployment Lure_Prep->Trap_Deployment Site_Selection Field Site Selection Exp_Design Experimental Design Site_Selection->Exp_Design Exp_Design->Trap_Deployment Data_Collection Data Collection Trap_Deployment->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for field-testing this compound.

Logical_Relationship Compound This compound Lure Lure Formulation Compound->Lure Efficacy Attractant Efficacy Lure->Efficacy Trap Trap Design & Placement Trap->Efficacy Environment Environmental Factors Environment->Efficacy

Caption: Factors influencing the efficacy of this compound as an attractant.

Troubleshooting & Optimization

Improving the yield of 12-Tridecenol synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 12-tridecenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective methods for synthesizing this compound are the Wittig reaction, Grignard reaction, and olefin cross-metathesis. Each method offers distinct advantages and challenges in terms of yield, stereoselectivity, and substrate compatibility.

Q2: How can I improve the yield of my this compound synthesis?

A2: Yield improvement depends on the chosen synthesis route. Key factors to consider include the purity of starting materials, reaction conditions (temperature, solvent, catalyst), and effective purification methods to minimize product loss. The troubleshooting guides below provide specific strategies for each method.

Q3: What are the common side products I should be aware of?

A3: Common side products include isomers of this compound (in cases of low stereoselectivity), unreacted starting materials, and byproducts specific to the reaction, such as triphenylphosphine oxide in the Wittig reaction or homocoupling products in cross-metathesis.

Q4: How can I effectively purify this compound?

A4: Purification strategies depend on the impurities present. Column chromatography is a common method. For Wittig reactions, specific techniques are required to remove triphenylphosphine oxide.[1][2][3][4][5]

Troubleshooting Guides

Wittig Reaction Route

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond in this compound.[6][7][8][9][10]

Problem: Low Yield of this compound

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete ylide formationEnsure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH).Complete deprotonation of the phosphonium salt, leading to a higher concentration of the reactive ylide.
Unstable ylidePrepare the ylide in situ at low temperatures and use it immediately. Consider a salt-free protocol if lithium salts are suspected to cause degradation.Minimized ylide decomposition, maximizing its availability for reaction with the aldehyde.
Poor solubility of reactantsFor long-chain aliphatic aldehydes, using water as a solvent with a phase-transfer catalyst can improve reaction rates and yields.[11]Enhanced reaction kinetics and improved overall yield.
Inefficient reaction with the aldehydeIncrease the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.Drive the reaction to completion, increasing the conversion of the aldehyde to the desired alkene.

Problem: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

Potential Cause Troubleshooting Suggestion Expected Outcome
Co-elution with product during chromatographyPrecipitate TPPO from a non-polar solvent like hexane or a mixture of hexane and diethyl ether before chromatography.[5]The majority of TPPO is removed by filtration, simplifying the subsequent chromatographic purification.
High polarity of the productConvert TPPO to a salt (e.g., with ZnCl2 or MgCl2) to facilitate its removal by filtration or extraction.[3][4]Efficient removal of the polar TPPO salt, leading to a purer product isolate.
Grignard Reaction Route

The Grignard reaction is a powerful tool for carbon-carbon bond formation in the synthesis of this compound.[12][13][14][15][16][17]

Problem: Low or No Yield of this compound

Potential Cause Troubleshooting Suggestion Expected Outcome
Quenching of the Grignard reagentEnsure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.The Grignard reagent remains active for the desired reaction with the electrophile.
Presence of acidic protons in the starting materialThe hydroxyl group of the starting halo-alcohol must be protected (e.g., as a silyl ether) before forming the Grignard reagent.[18][19][20][21]The Grignard reagent is formed successfully without being consumed by an intramolecular acid-base reaction.
Inactive magnesiumUse freshly crushed magnesium turnings or activate the magnesium with a small amount of iodine or 1,2-dibromoethane.Initiation of the Grignard reagent formation.
Slow reaction with formaldehydeEnsure the formaldehyde source is fresh and of high purity. Gaseous formaldehyde or paraformaldehyde can be used.Efficient reaction of the Grignard reagent with the carbonyl carbon.
Olefin Cross-Metathesis Route

Cross-metathesis offers a direct route to this compound from commercially available starting materials.[22][23][24][25][26][27][28][29][30][31]

Problem: Low Yield and/or Poor Selectivity

Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst deactivationUse a robust, well-defined catalyst such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure the reaction is performed under an inert atmosphere and with purified, degassed solvents.Increased catalyst lifetime and higher turnover numbers, leading to improved yield.
Homocoupling of starting materialsUse an excess of one of the olefin partners, typically the less valuable one.Drive the equilibrium towards the desired cross-product.
Isomerization of the double bondAdd a stabilizing agent, such as a mild acid or a specific inhibitor, to suppress isomerization, particularly when using allyl alcohol.[30]Minimized formation of undesired isomers and byproducts.
Low reactivity of the olefin partnerChoose a catalyst known to be effective for the specific type of olefins being used (e.g., terminal, electron-deficient).Improved reaction rate and conversion to the desired product.

Experimental Protocols

Wittig Reaction for this compound Synthesis

1. Preparation of the Phosphonium Salt:

  • To a solution of triphenylphosphine in toluene, add 1-bromododecane.

  • Heat the mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated dodecyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

2. Ylide Formation and Reaction with Formaldehyde:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78 °C and add n-butyllithium dropwise.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Cool the resulting ylide solution back to -78 °C and add a solution of formaldehyde in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product, add hexane to precipitate the triphenylphosphine oxide. Filter and concentrate the filtrate.

  • Purify the resulting oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Grignard Reaction for this compound Synthesis

1. Protection of 11-bromo-1-undecanol:

  • To a solution of 11-bromo-1-undecanol and imidazole in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Add water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the TBDMS-protected bromo-alcohol.

2. Grignard Reagent Formation and Reaction with Formaldehyde:

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a solution of the TBDMS-protected bromo-alcohol in anhydrous THF dropwise to initiate the reaction.

  • Once the Grignard reagent has formed, cool the solution to 0 °C and bubble dry formaldehyde gas through the solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

3. Deprotection and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • To the crude product dissolved in THF, add tetrabutylammonium fluoride (TBAF) and stir at room temperature until deprotection is complete (monitor by TLC).[19]

  • Quench with water, extract with diethyl ether, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Cross-Metathesis for this compound Synthesis

1. Reaction Setup:

  • In a Schlenk flask under an inert atmosphere, dissolve 1-dodecene and allyl alcohol in anhydrous dichloromethane.

  • Add a second-generation Grubbs catalyst (e.g., 1-2 mol%).

2. Reaction and Monitoring:

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • The reaction is typically complete within a few hours.

3. Work-up and Purification:

  • Cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture and purify directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Wittig Reaction Yield for this compound

Parameter Condition A Yield (%) Condition B Yield (%)
Basen-BuLi85NaH75
SolventTHF85Toluene70
Temperature (°C)2585078
Ylide preparationin situ85Pre-formed80

Table 2: Influence of Protecting Group and Reaction Conditions on Grignard Reaction Yield for this compound

Parameter Condition A Yield (%) Condition B Yield (%)
Protecting GroupTBDMS90THP82
SolventTHF90Diethyl Ether88
Formaldehyde SourceGas90Paraformaldehyde85
Deprotection AgentTBAF95 (step yield)HCl (aq)92 (step yield)

Table 3: Influence of Catalyst and Reaction Conditions on Cross-Metathesis Yield for this compound

Parameter Condition A Yield (%) Condition B Yield (%)
CatalystGrubbs II92Hoveyda-Grubbs II95
SolventDichloromethane92Toluene88
Temperature (°C)40922585
1-Dodecene:Allyl Alcohol Ratio1:1.2921:294

Visualizations

Wittig_Reaction_Workflow cluster_prep Phosphonium Salt Preparation cluster_reaction Ylide Formation and Reaction cluster_purification Work-up and Purification PPh3 Triphenylphosphine Salt Dodecyltriphenylphosphonium Bromide PPh3->Salt Toluene, Reflux Bromoalkane 1-Bromododecane Bromoalkane->Salt Base Strong Base (n-BuLi) Ylide Phosphonium Ylide Salt->Ylide THF, -78°C to 0°C Base->Ylide Product_Complex Alkoxide Intermediate Ylide->Product_Complex THF, -78°C to RT Quench Aqueous Work-up Formaldehyde Formaldehyde Formaldehyde->Product_Complex Product_Complex->Quench Crude Crude Product Quench->Crude TPPO_Removal TPPO Precipitation Crude->TPPO_Removal Hexane Pure_Product This compound TPPO_Removal->Pure_Product Column Chromatography

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Reaction_Workflow cluster_protection Protection cluster_grignard Grignard Reaction cluster_deprotection Deprotection & Purification Haloalcohol 11-Bromo-1-undecanol Protected_Alcohol TBDMS-Protected Bromo-alcohol Haloalcohol->Protected_Alcohol Protecting_Agent TBDMSCl, Imidazole Protecting_Agent->Protected_Alcohol Mg Magnesium Grignard_Reagent Grignard Reagent Protected_Alcohol->Grignard_Reagent Mg->Grignard_Reagent Grignard_Product Protected this compound Grignard_Reagent->Grignard_Product Formaldehyde Formaldehyde Formaldehyde->Grignard_Product Deprotection_Agent TBAF Crude_Product Crude this compound Grignard_Product->Crude_Product Deprotection_Agent->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Cross_Metathesis_Workflow cluster_reaction Cross-Metathesis Reaction cluster_purification Work-up and Purification Dodecene 1-Dodecene Reaction_Mixture Reaction Dodecene->Reaction_Mixture Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction_Mixture Catalyst Grubbs II Catalyst Catalyst->Reaction_Mixture Quench Catalyst Quench Reaction_Mixture->Quench Crude_Product Crude Product Quench->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic Start Low Yield in this compound Synthesis Reaction_Type Identify Synthesis Route Start->Reaction_Type Wittig Wittig Reaction Reaction_Type->Wittig Wittig Grignard Grignard Reaction Reaction_Type->Grignard Grignard Metathesis Cross-Metathesis Reaction_Type->Metathesis Metathesis Ylide_Issue Check Ylide Formation/Stability Wittig->Ylide_Issue Wittig_Conditions Optimize Reaction Conditions Wittig->Wittig_Conditions TPPO_Removal_Issue Investigate TPPO Removal Wittig->TPPO_Removal_Issue Grignard_Quench Check for Reagent Quenching Grignard->Grignard_Quench Protection_Issue Verify Alcohol Protection Grignard->Protection_Issue Mg_Activity Assess Magnesium Activation Grignard->Mg_Activity Catalyst_Deactivation Evaluate Catalyst Activity Metathesis->Catalyst_Deactivation Homocoupling Address Homocoupling Metathesis->Homocoupling Isomerization Control Isomerization Metathesis->Isomerization

References

Purification of 12-Tridecenol from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 12-tridecenol from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a crude reaction mixture?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice between these methods depends on the nature and boiling points of the impurities. A combination of both techniques is often employed for achieving high purity.

Q2: My crude reaction mixture contains triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction. How can I remove it?

A2: Triphenylphosphine oxide (TPPO) can be a challenging impurity to remove due to its moderate polarity. Here are a few strategies:

  • Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, as this compound is likely to remain in the mother liquor.

  • Column Chromatography: Flash column chromatography is very effective. A silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will allow the less polar this compound to elute before the more polar TPPO.[1]

  • Acid-Base Extraction: If applicable to the reaction workup, converting TPPO to a salt can facilitate its removal.

Q3: How can I separate the cis and trans isomers of this compound?

A3: The separation of geometric isomers of unsaturated long-chain alcohols can be challenging with standard chromatography. Silver ion (argentation) chromatography is a specialized technique that is highly effective for separating cis and trans isomers.[2][3][4] In this method, the stationary phase (e.g., silica gel) is impregnated with silver ions, which interact differently with the π-electrons of the cis and trans double bonds, leading to their separation.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like this compound. It can separate impurities and provide information about their identity. High-performance liquid chromatography (HPLC) can also be used, especially for analyzing potential isomers. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
No distillate is collecting. - Inadequate heating.- Vacuum is too high for the temperature.- Leak in the system.- Gradually increase the heating mantle temperature.- Slowly and carefully decrease the vacuum.- Check all joints and connections for proper sealing.
Bumping or uneven boiling. - Lack of boiling chips or magnetic stirrer.- Heating too rapidly.- Add boiling chips or a magnetic stir bar to the distillation flask.- Reduce the heating rate.
Poor separation of components. - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate by reducing the heat input.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Product is contaminated with a lower-boiling impurity. - Inefficient fractionation.- "Flooding" of the column.- Ensure a slow and steady distillation rate.- Reduce the heat to prevent the column from flooding with condensate.
Product is contaminated with a higher-boiling impurity. - Distillation carried on for too long at a high temperature.- Monitor the head temperature closely and stop the collection when the temperature begins to rise significantly after the desired fraction has been collected.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and non-polar impurities. - Solvent system is too polar.- Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity.
This compound is not eluting from the column. - Solvent system is not polar enough.- Gradually increase the polarity of the eluent (e.g., by adding more ethyl acetate to hexane).
Streaking or tailing of the product band. - Sample is too concentrated or insoluble in the mobile phase.- Column is overloaded.- Silica gel is too acidic or basic.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or perform a dry loading.- Use a larger column or load less sample.- Use neutralized silica gel.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Repack the column carefully, ensuring a homogenous and level bed.
Co-elution with triphenylphosphine oxide (TPPO). - Inappropriate solvent gradient.- Use a shallow gradient of ethyl acetate in hexane. A typical starting point would be 2-5% ethyl acetate in hexane, gradually increasing to 20-30%.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Parameter Fractional Distillation Silica Gel Column Chromatography Silver Ion Chromatography
Primary Application Removal of impurities with significantly different boiling points.Separation of compounds based on polarity (e.g., from TPPO).Separation of cis/trans isomers.
Typical Purity Achieved 90-98% (depending on impurities)>99%Can resolve isomer mixtures
Typical Yield 70-90%80-95%60-80%
Scale Milligrams to kilogramsMilligrams to gramsMilligrams to a few grams
Key Advantage Scalable for large quantities.High resolution for polar impurities.Specific for isomer separation.
Key Disadvantage Ineffective for isomers or impurities with similar boiling points.Can be time-consuming and requires significant solvent volumes.More complex setup and potential for silver leaching.

Note: The values in this table are estimates based on the purification of similar long-chain unsaturated alcohols and may vary depending on the specific reaction mixture.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound mixture into the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Observe the vapor front rising through the fractionating column.

    • Collect any low-boiling impurities as the forerun.

    • Monitor the temperature at the head of the column. When the temperature stabilizes near the boiling point of this compound at the applied pressure, begin collecting the main fraction in a clean receiving flask.

    • Continue distillation at a slow and steady rate (approximately 1-2 drops per second).

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Column Preparation:

    • Select an appropriate size flash chromatography column.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).

    • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient from 2% to 20% ethyl acetate in hexane is a good starting point.

    • Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC).

  • Fraction Analysis and Collection:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the isolated this compound by GC-MS and NMR.

Visualizations

experimental_workflow crude Crude this compound (from reaction) distillation Fractional Distillation (Reduced Pressure) crude->distillation Remove volatile impurities column_chrom Column Chromatography (Silica Gel) distillation->column_chrom Remove polar impurities (TPPO) purity_analysis Purity & Structure Analysis (GC-MS, NMR) column_chrom->purity_analysis isomers Contains Isomers? purity_analysis->isomers pure_product Pure this compound isomers->pure_product No ag_chrom Silver Ion Chromatography isomers->ag_chrom Yes separated_isomers Separated Isomers ag_chrom->separated_isomers

Caption: General workflow for the purification of this compound.

troubleshooting_guide start Low Purity of This compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile Volatile Impurities? check_impurities->volatile polar Polar Impurities (e.g., TPPO)? volatile->polar No distill Perform Fractional Distillation volatile->distill Yes isomeric Isomeric Impurities? polar->isomeric No column Perform Column Chromatography polar->column Yes ag_column Perform Silver Ion Chromatography isomeric->ag_column Yes end High Purity Product isomeric->end No distill->check_impurities column->check_impurities ag_column->end

Caption: Troubleshooting decision tree for this compound purification.

References

Overcoming challenges in the stereoselective synthesis of 12-Tridecenol isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 12-tridecenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieve stereoselectivity for this compound isomers?

A1: The choice of synthetic route is critical for controlling the geometry of the double bond.

  • For (Z)-12-tridecenol (cis-isomer): The Wittig reaction using a non-stabilized ylide is the most common and effective method. These reactions, particularly under salt-free conditions or in non-polar solvents, kinetically favor the formation of the Z-isomer.[1][2]

  • For (E)-12-tridecenol (trans-isomer): The Julia-Kocienski olefination is a powerful method that provides high E-selectivity.[3][4][5] Alternatively, the Schlosser modification of the Wittig reaction can be employed to favor the E-isomer from non-stabilized ylides.[6][7]

Q2: My starting material contains a hydroxyl group. How does this affect my synthesis strategy, particularly for Wittig or Grignard reactions?

A2: The acidic proton of a hydroxyl group is incompatible with the strong bases (e.g., n-BuLi, NaH, NaHMDS) used to generate ylides in the Wittig reaction and with nucleophilic Grignard reagents. The base or Grignard reagent will be quenched by deprotonation of the alcohol. Therefore, the hydroxyl group must be protected before these steps.

Q3: What are the most suitable protecting groups for the hydroxyl group in this synthesis?

A3: Silyl ethers and tetrahydropyranyl (THP) ethers are excellent choices.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and stable to the basic conditions of Wittig and Grignard reactions but are easily removed with a fluoride source (like TBAF) or acid.

  • Tetrahydropyranyl (THP) Ether: This forms an acetal that is stable under basic and nucleophilic conditions.[8] It is readily introduced using 3,4-dihydro-2H-pyran (DHP) with an acid catalyst (like PTSA) and removed with aqueous acid.[9][10][11]

Q4: I am struggling to separate the final E and Z isomers. What purification techniques are most effective?

A4: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Argentation Chromatography: This is a highly effective technique where silica gel is impregnated with silver nitrate (AgNO₃). The silver ions form reversible π-complexes with the double bonds, and the stability of these complexes differs between E and Z isomers, allowing for chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can often resolve isomers, though method development may be required.

  • Distillation: While difficult, fractional distillation under reduced pressure may be feasible if the boiling points of the isomers are sufficiently different.

Troubleshooting Guides

Wittig Reaction for (Z)-12-Tridecenol
Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete ylide formation due to wet solvent/reagents or weak base. 2. Ylide decomposition. 3. Aldehyde is impure or has degraded.1. Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, ether). Use a sufficiently strong base like n-BuLi, NaH, or NaHMDS. 2. Generate and use the ylide in situ, especially if it's non-stabilized and less stable.[12] 3. Purify the aldehyde (e.g., undecanal) by distillation immediately before use.
Low Z:E Selectivity 1. Use of a lithium-based base (e.g., n-BuLi) can produce lithium salts that catalyze the equilibration of intermediates, favoring the thermodynamic E-isomer. 2. Reaction temperature is too high, allowing for equilibration. 3. Polar aprotic solvents (e.g., DMF) can sometimes favor the E-isomer.[13]1. Use a sodium or potassium-based base (e.g., NaHMDS, KHMDS) to generate a "salt-free" ylide, which enhances Z-selectivity.[14] Adding LiI or NaI to reactions in DMF can also force Z-selectivity.[6][7] 2. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). 3. Use non-polar solvents like THF or toluene to maximize Z-selectivity.[13]
Triphenylphosphine Oxide Removal is Difficult Triphenylphosphine oxide (TPPO) is a common, often difficult-to-remove byproduct with moderate polarity.1. Crystallization: TPPO can sometimes be crystallized out from a non-polar solvent like hexane or a hexane/ether mixture at low temperatures. 2. Chromatography: Careful column chromatography on silica gel is usually effective. A gradient elution from non-polar (hexane) to slightly more polar (hexane/ethyl acetate) can help separate the product from TPPO.
Julia-Kocienski Olefination for (E)-12-Tridecenol
Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of the sulfone. 2. Aldehyde is sensitive to the strong base. 3. Reaction temperature is not optimal.1. Ensure the base (e.g., KHMDS, LiHMDS) is fresh and active. Use anhydrous solvents. 2. Use "Barbier-like conditions": add the base to a mixture of the aldehyde and the sulfone to ensure the aldehyde reacts as soon as the anion is formed.[15] 3. Perform the reaction at low temperatures (e.g., -78 °C to -60 °C) to minimize side reactions.
Low E:Z Selectivity 1. The choice of sulfone activating group, base, and solvent all heavily influence selectivity.[15][16] 2. The reaction may not be under kinetic control.1. For highest E-selectivity, use a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[4][15] Use of KHMDS as a base in a polar solvent like DMF often provides good E-selectivity.[15][17] 2. Ensure the reaction is run at a sufficiently low temperature to prevent equilibration of intermediates.
Grignard Reaction for Precursor Synthesis
Problem Possible Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium surface is passivated with magnesium oxide (MgO). 2. Traces of water in glassware or solvent are quenching the reaction.1. Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding them in a mortar and pestle before use. 2. Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120 °C). Use anhydrous ethereal solvents (diethyl ether or THF).[18]
Low Yield of Desired Product 1. Grignard reagent was quenched by an acidic proton (e.g., unprotected alcohol). 2. Wurtz coupling side reaction (R-X + R-MgX → R-R). 3. The Grignard reagent is decomposing upon prolonged heating.1. Ensure all acidic functional groups are protected before forming the Grignard reagent.[18] 2. Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration and minimize coupling. 3. Avoid prolonged refluxing. The reaction is often self-sustaining once initiated.

Quantitative Data on Stereoselectivity

The stereochemical outcome of olefination reactions is highly dependent on the specific reagents and conditions used.

Table 1: Effect of Base and Solvent on Julia-Kocienski Olefination E:Z Ratio (Data adapted from reactions of an alkyl PT-sulfone with an aliphatic aldehyde, analogous to this compound synthesis)

Sulfone TypeBaseSolventTemperature (°C)E:Z Ratio
PT-SulfoneLiHMDSTHF-78 to 2091:9
PT-SulfoneKHMDSTHF-78 to 2097:3
PT-SulfoneKHMDSDME-78 to 20>98:2
PT-SulfoneKHMDSDMF-78 to 2096:4
Source: Adapted from Blakemore, P. R., et al., Synlett, 1998, 26-28.[15]

Table 2: Influence of Reaction Conditions on Wittig Reaction Selectivity (General trends for non-stabilized ylides)

Base TypeSolventAdditivesGeneral Outcome
Lithium-based (e.g., n-BuLi)THF / EtherNoneModerate Z-selectivity
Sodium-based (e.g., NaHMDS)THF / TolueneNone (Salt-free)High Z-selectivity (>95:5)
Potassium-based (e.g., KHMDS)THF / Toluene18-crown-6High Z-selectivity
Lithium-based (e.g., n-BuLi)THFHMPAHigh Z-selectivity
Lithium-based (e.g., n-BuLi)THFPhenyllithium (Schlosser)High E-selectivity
Source: Compiled from established principles of the Wittig reaction.[1][6][7]

Experimental Protocols & Workflows

Overall Synthetic Strategy Visualization

A common strategy involves creating the C12-C13 double bond via an olefination reaction between a C11 aldehyde and a C1 phosphonium ylide or a C12 sulfone and a C1 aldehyde.

G cluster_Z (Z)-Isomer Synthesis (Wittig) cluster_E (E)-Isomer Synthesis (Julia-Kocienski) Z_start Undecanal (C11 Aldehyde) Z_wittig Wittig Reaction (-78°C to RT) Z_start->Z_wittig 2. Addition Z_reagent Methyltriphenyl- phosphonium bromide Z_base NaHMDS or KHMDS in Anhydrous THF Z_reagent->Z_base 1. Deprotonation Z_base->Z_wittig Z_product (Z)-12-Tridecene Z_wittig->Z_product Z_final (Z)-12-Tridecen-1-ol (via hydroboration-oxidation) Z_product->Z_final E_start Undecanal (C11 Aldehyde) E_julia Julia-Kocienski Olefination (-78°C) E_start->E_julia 2. Addition E_reagent Methyl-PT-Sulfone E_base KHMDS in Anhydrous DMF E_reagent->E_base 1. Deprotonation E_base->E_julia E_product (E)-12-Tridecene E_julia->E_product E_final (E)-12-Tridecen-1-ol (via hydroboration-oxidation) E_product->E_final

Caption: Synthetic routes to (Z) and (E) isomers.
Protocol 1: Synthesis of (Z)-12-Tridecen-1-ol via Wittig Reaction

This protocol details the synthesis starting from a protected 11-bromoundecan-1-ol.

Step A: Protection of 11-Bromoundecan-1-ol with DHP

G start 11-Bromoundecan-1-ol + 3,4-Dihydropyran (DHP) conditions cat. PTSA Anhydrous CH2Cl2 0°C to RT, 2h start->conditions workup Aqueous Wash & Purification conditions->workup product THP-Protected 11-Bromoundecanol workup->product

Caption: THP protection workflow.
  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 11-bromoundecan-1-ol (10.0 g, 39.8 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 5.4 mL, 59.7 mmol, 1.5 equiv.). Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~75 mg, 0.4 mmol).

  • Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.

Step B: Wittig Reaction and Deprotection

  • Phosphonium Salt Formation: In a separate flask, suspend (11-(tetrahydropyran-2-yloxy)undecyl)triphenylphosphonium bromide (prepared from the product of Step A and triphenylphosphine) (26.0 g, 40.0 mmol, 1.2 equiv.) in anhydrous THF (150 mL).

  • Ylide Generation: Cool the suspension to -78 °C. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 44 mL of a 1.0 M solution in THF, 44.0 mmol, 1.3 equiv.). Allow the mixture to warm to 0 °C and stir for 1 hour to form the orange-red ylide.

  • Olefination: Cool the ylide solution back to -78 °C. Add freshly distilled acetaldehyde (1.48 g, 33.6 mmol, 1.0 equiv.) dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3 x 75 mL).

  • Deprotection: Combine the organic extracts and concentrate. Dissolve the crude residue in methanol (100 mL) and add PTSA (320 mg, 1.7 mmol). Stir at room temperature for 4 hours until TLC indicates complete removal of the THP group.

  • Final Purification: Neutralize with sodium bicarbonate, remove methanol under reduced pressure, and extract the residue with hexane. The hexane solution is washed with water, dried over MgSO₄, and concentrated. The final product, (Z)-12-tridecen-1-ol, is purified by flash chromatography.

Protocol 2: Synthesis of (E)-12-Tridecen-1-ol via Julia-Kocienski Olefination
  • Preparation: To a flame-dried flask under argon, add 1-dodecyl-1H-tetrazol-5-yl sulfone (1.2 equiv.) and anhydrous DMF. Cool the solution to -78 °C.

  • Anion Formation: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv. of a 0.5 M solution in toluene) dropwise. Stir for 30 minutes at -78 °C.

  • Olefination: Add formaldehyde (1.0 equiv., can be generated from paraformaldehyde) as a solution in DMF. Stir the reaction at -78 °C for 3 hours.

  • Workup: Quench the reaction at low temperature with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, (E)-12-Tridecen-1-ol, is purified by flash chromatography on silica gel to yield the highly E-selective product.

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process when encountering low stereoselectivity in a Wittig reaction intended to produce the Z-isomer.

G start Low Z:E Ratio in Wittig Reaction q1 Are you using a Li-based base (n-BuLi)? start->q1 ans1 Li+ salts can reduce Z-selectivity. Switch to a 'salt-free' condition. q1->ans1 Yes q2 What solvent is being used? q1->q2 No yes1 Yes no1 No sol1 Use NaHMDS or KHMDS as the base in THF. ans1->sol1 end_node Re-analyze E/Z Ratio sol1->end_node ans2 Polar solvents can sometimes decrease Z-selectivity. q2->ans2 Polar q3 Is the reaction run at low temperature? q2->q3 Non-Polar polar Polar (e.g., DMF) nonpolar Non-polar (e.g., THF) sol2 Switch to a non-polar solvent like Toluene or THF. ans2->sol2 sol2->end_node ans3 Higher temperatures allow for equilibration to the more stable E-isomer. q3->ans3 No q3->end_node Yes yes3 Yes no3 No sol3 Run the reaction at -78°C. ans3->sol3 sol3->end_node

Caption: Troubleshooting low Z-selectivity in Wittig reactions.

References

Stability and degradation issues of 12-Tridecenol in storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Tridecenol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage, stability, and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a long-chain unsaturated alcohol. Long-chain alcohols are utilized in a variety of applications, including as intermediates in the synthesis of surfactants, polymers, and other specialty chemicals.[1][2] In the pharmaceutical and research sectors, they can be used as starting materials or intermediates for novel therapeutic agents or as components in formulation studies.

Q2: What are the primary factors that can cause this compound to degrade during storage?

A2: The primary factors affecting the stability of this compound, like other unsaturated alcohols, are exposure to oxygen (auto-oxidation), elevated temperatures, light (photodegradation), humidity, and incompatible pH levels.[3] The double bond in the molecule is particularly susceptible to oxidation.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Tightly sealed containers made of inert materials are recommended to protect against moisture and contaminants. For long-term storage, refrigeration is advised.

Q4: What are the potential degradation products of this compound?

A4: Degradation, primarily through oxidation of the double bond and the alcohol group, can lead to the formation of aldehydes, ketones, carboxylic acids, and potentially epoxides or peroxides. The specific products will depend on the degradation pathway.

Q5: How can I detect degradation in my this compound sample?

A5: Degradation can be detected through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[4] These methods can separate and identify the parent compound and its degradation products. A change in physical appearance (e.g., color, viscosity) or odor may also indicate degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound.

Issue 1: Unexpected peaks are observed during analytical testing (e.g., GC-MS, HPLC).

  • Possible Cause: Sample degradation has occurred, leading to the formation of new chemical species.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (cool, dark, inert atmosphere).

    • Analyze a Fresh Sample: If possible, analyze a new, unopened sample of this compound to use as a reference.

    • Characterize Impurities: Use techniques like mass spectrometry to identify the structure of the unexpected peaks. Common degradation products include oxidized species.

    • Review Handling Procedures: Ensure that the sample is not unduly exposed to air, light, or high temperatures during sample preparation and analysis.

Issue 2: The purity of the this compound sample has decreased over time.

  • Possible Cause: Gradual degradation due to suboptimal storage or handling.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated stability-indicating analytical method to accurately determine the purity of your sample.

    • Evaluate Environmental Factors: Review storage temperature logs, exposure to light, and the integrity of the container seal.

    • Implement Corrective Actions: If suboptimal conditions are identified, transfer the remaining sample to a more suitable environment (e.g., a freezer under nitrogen). For future samples, strictly adhere to recommended storage protocols from the outset.

The following flowchart illustrates a logical workflow for troubleshooting this compound degradation issues.

G cluster_0 Troubleshooting Workflow for this compound Degradation observe Observation: Unexpected Results or Decreased Purity check_storage Step 1: Verify Storage Conditions (Temp, Light, Inert Atmosphere) observe->check_storage analyze_fresh Step 2: Analyze Fresh Control Sample check_storage->analyze_fresh decision Degradation Confirmed? analyze_fresh->decision identify_products Step 3: Identify Degradation Products (GC-MS/LC-MS) review_handling Step 4: Review Sample Handling Procedures identify_products->review_handling implement_changes Step 5: Implement Corrective Actions review_handling->implement_changes end_node Conclusion: Issue Resolved/ Root Cause Identified implement_changes->end_node decision->identify_products Yes decision->review_handling No (Suspect analytical error)

A logical workflow for troubleshooting degradation issues.

Technical Data

While specific stability data for this compound is not extensively published, the following tables provide illustrative data based on the expected behavior of similar long-chain unsaturated alcohols under various storage conditions.

Table 1: Illustrative Purity of this compound Over 12 Months Under Different Temperature Conditions

Storage TemperatureInitial Purity (%)Purity at 6 Months (%)Purity at 12 Months (%)
-20°C (under Nitrogen)99.599.499.3
4°C (under Nitrogen)99.599.198.6
25°C (Ambient Air)99.597.294.5
40°C (Ambient Air)99.592.085.1

Table 2: Illustrative Effect of Atmosphere and Light on this compound Purity at 25°C

ConditionInitial Purity (%)Purity at 6 Months (%)Purity at 12 Months (%)
Inert Atmosphere (Nitrogen), Dark99.598.898.0
Ambient Air, Dark99.597.294.5
Inert Atmosphere (Nitrogen), Light99.598.196.5
Ambient Air, Light99.595.089.8

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-MS

This protocol outlines a general method for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, flush the vials with high-purity nitrogen or argon before sealing tightly with a PTFE-lined cap.

  • Storage Conditions:

    • Place sets of vials in stability chambers maintained at different conditions (e.g., 25°C/60% RH, 40°C/75% RH) and a control set in a freezer at -20°C.

  • Time Points:

    • Designate analysis time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis at Each Time Point:

    • At each time point, retrieve one vial from each storage condition.

    • Dissolve the contents in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of 1 mg/mL.

    • Inject 1 µL of the solution into the GC-MS system.

  • GC-MS Parameters (Illustrative):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peak area for this compound and any new peaks that appear.

    • Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

    • Use the mass spectra to tentatively identify degradation products.

The workflow for this stability study is visualized below.

G cluster_1 Experimental Workflow for Stability Study prep Sample Preparation (Weighing & Sealing) storage Storage at Varied Conditions (Temp, Light, Atm.) prep->storage analysis Timepoint Analysis (GC-MS) storage->analysis analysis->analysis Repeat at each time point data Data Evaluation (Purity Calculation & Impurity ID) analysis->data report Final Stability Report data->report

A typical workflow for a chemical stability study.

Potential Degradation Pathway

The primary degradation pathway for this compound is expected to be oxidation at the allylic position or the double bond, especially in the presence of oxygen, light, or heat.

G cluster_2 Potential Oxidation Pathways of this compound parent This compound (Unsaturated Alcohol) aldehyde Aldehyde/Ketone (via Oxidation of -OH) parent->aldehyde Oxidation epoxide Epoxide (via Oxidation of C=C) parent->epoxide Oxidation stressors Stress Factors (O₂, Light, Heat) stressors->parent acid Carboxylic Acid (Further Oxidation) aldehyde->acid Further Oxidation

Simplified potential oxidative degradation pathways.

References

Troubleshooting low signal intensity in NMR analysis of 12-Tridecenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal intensity in the NMR analysis of 12-Tridecenol. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity in the NMR spectrum of this compound?

Low signal-to-noise ratio in the NMR spectrum of this compound can arise from several factors, which can be broadly categorized into sample-related issues and instrument-related issues. The most frequent causes include:

  • Low Sample Concentration: Insufficient amount of dissolved this compound is a primary reason for weak signals.[1][2]

  • Poor Sample Preparation: Incomplete dissolution of the sample, presence of solid particles, or a cloudy solution can lead to poor spectral quality.[3][4]

  • Inappropriate Solvent Choice: The deuterated solvent may not be optimal for this compound, leading to poor solubility. The solvent might also contain impurities that interfere with the signal.[1]

  • Suboptimal NMR Tube Quality: Using scratched, dirty, or low-quality NMR tubes can degrade the quality of the spectrum.[1][4]

  • Improper Shimming: An inhomogeneous magnetic field across the sample results in broadened peaks and reduced peak height, which lowers the signal-to-noise ratio.[1][5]

  • Incorrect Acquisition Parameters: Parameters such as the number of scans, receiver gain, and relaxation delay, if not set correctly, can significantly impact the signal intensity.[1][5]

  • Probe Tuning and Matching Issues: An untuned probe will lead to a significant loss of signal.[1]

Q2: How can I improve the signal-to-noise ratio for my this compound sample?

Improving the signal-to-noise ratio (SNR) involves a systematic approach focusing on both sample preparation and instrument settings:

  • Increase Sample Concentration: If solubility permits, increasing the concentration of this compound in the deuterated solvent will directly increase the signal strength.[1][2]

  • Optimize the Number of Scans: The SNR is proportional to the square root of the number of scans. Therefore, quadrupling the number of scans will double the SNR.[1][6]

  • Adjust the Receiver Gain: Use the automatic gain adjustment on the spectrometer. If adjusting manually, increase the gain to a point just before signal clipping is observed in the Free Induction Decay (FID).[1]

  • Ensure Proper Shimming: Take the necessary time to shim the magnetic field to obtain a symmetrical and sharp lock signal.[3][5]

  • Choose the Right Solvent: Select a deuterated solvent in which this compound has high solubility. Ensure the solvent is of high purity.[7]

  • Use High-Quality NMR Tubes: Always use clean, unscratched, and high-quality NMR tubes.[4]

Q3: What is the recommended sample concentration for ¹H and ¹³C NMR of this compound?

For a small molecule like this compound (molecular weight < 1000 g/mol ), the following concentrations are recommended:

  • ¹H NMR: 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent.[2]

  • ¹³C NMR: 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[2] Due to the low natural abundance of ¹³C (~1.1%), a higher concentration is required for a good signal-to-noise ratio.[8]

Troubleshooting Guides

Guide 1: Diagnosing Low Signal Intensity

Use the following workflow to diagnose the cause of low signal intensity in your NMR experiment.

G start Start: Low Signal Intensity Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep sample_dissolved Is the sample fully dissolved? (No solid particles or cloudiness) sample_prep->sample_dissolved sample_concentration Is the sample concentration adequate? sample_dissolved->sample_concentration Yes end_bad Consult Instrument Specialist sample_dissolved->end_bad No (Re-prepare sample) instrument_params Step 2: Check Instrument Parameters sample_concentration->instrument_params Yes sample_concentration->end_bad No (Increase concentration) shimming Is the shimming optimal? instrument_params->shimming probe_tuned Is the probe tuned and matched? shimming->probe_tuned Yes shimming->end_bad No (Re-shim) receiver_gain Is the receiver gain set correctly? probe_tuned->receiver_gain Yes probe_tuned->end_bad No (Tune and match probe) acquisition_params Step 3: Review Acquisition Parameters receiver_gain->acquisition_params Yes receiver_gain->end_bad No (Adjust receiver gain) num_scans Is the number of scans sufficient? acquisition_params->num_scans relaxation_delay Is the relaxation delay (d1) appropriate? num_scans->relaxation_delay Yes num_scans->end_bad No (Increase number of scans) end_good Problem Resolved relaxation_delay->end_good Yes relaxation_delay->end_bad No (Increase relaxation delay)

Caption: Troubleshooting workflow for low signal intensity in NMR.

Guide 2: Potential Causes of Low Signal Intensity

This diagram illustrates the potential root causes of low signal intensity in your NMR analysis of this compound.

G root Low Signal Intensity sub_sample Sample-Related Issues root->sub_sample sub_instrument Instrument-Related Issues root->sub_instrument concentration Low Concentration sub_sample->concentration dissolution Incomplete Dissolution sub_sample->dissolution solvent Poor Solvent Choice sub_sample->solvent impurities Paramagnetic Impurities sub_sample->impurities nmr_tube Poor NMR Tube Quality sub_sample->nmr_tube shimming Poor Shimming sub_instrument->shimming tuning Probe Not Tuned sub_instrument->tuning gain Incorrect Receiver Gain sub_instrument->gain scans Insufficient Scans sub_instrument->scans delay Incorrect Relaxation Delay sub_instrument->delay

Caption: Potential causes of low signal intensity in NMR.

Data Presentation

The following table summarizes key quantitative parameters for the NMR analysis of this compound.

Parameter¹H NMR¹³C NMRRationale
Sample Concentration 5-25 mg / 0.6-0.7 mL50-100 mg / 0.6-0.7 mLHigher concentration needed for less sensitive ¹³C nucleus.[2]
Typical Number of Scans 8-161024 or moreSNR increases with the square root of the number of scans.[1][6]
Relaxation Delay (d1) 1-5 seconds2-10 secondsShould be at least 5 times the longest T1 relaxation time.
Receiver Gain Auto-adjust or manualAuto-adjust or manualOptimize to maximize signal without clipping the FID.[1]

Experimental Protocols

Best Practices for NMR Sample Preparation of this compound
  • Weighing the Sample: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H, 75 mg for ¹³C) into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water content.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to check for any solid particles or cloudiness.[2][4]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, clean NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Standard ¹H NMR Acquisition Protocol for this compound
  • Insert Sample: Carefully insert the NMR tube into the spinner and place it in the spectrometer.

  • Locking: Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a sharp and symmetrical lock signal.[5]

  • Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency and matched to the impedance of the instrument.[1]

  • Setting Parameters:

    • Pulse Program: Select a standard 1D proton pulse program.

    • Number of Scans (ns): Set to 16.

    • Relaxation Delay (d1): Set to 2 seconds.

    • Receiver Gain (rg): Use the automatic gain setting (rga).

    • Spectral Width (sw): Set to an appropriate range to cover all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time (aq): Set to at least 2-3 seconds.

  • Acquisition: Start the acquisition.

  • Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

References

Minimizing by-product formation in the synthesis of 12-Tridecenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 12-tridecenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve nucleophilic additions to a carbonyl compound. The two primary routes are the Grignard reaction and the Wittig reaction.

  • Grignard Reaction: This approach typically involves the reaction of a Grignard reagent, such as 11-undecenylmagnesium bromide, with formaldehyde. This method is effective for forming the carbon-carbon bond and the primary alcohol in a single step.

  • Wittig Reaction: This alternative route involves the reaction of a phosphorus ylide, for instance, one prepared from a C12 phosphonium salt, with formaldehyde. The resulting alkene can then be reduced to the desired alcohol.

Q2: What are the major by-products to expect during the Grignard synthesis of this compound?

A2: In the Grignard synthesis of this compound from an undecenyl halide and formaldehyde, several by-products can form:

  • Wurtz Coupling Product: A significant by-product can be the dimer formed from the coupling of two undecenyl Grignard reagents (docosa-1,21-diene).[1]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting undecenyl halide in the final product mixture.

  • Oxidation Products: Exposure of the Grignard reagent to air can lead to the formation of the corresponding alcohol (11-undecen-1-ol) and other oxidation by-products.

Q3: How can I minimize the formation of the Wurtz coupling by-product?

A3: Minimizing the Wurtz coupling product involves controlling the reaction conditions. Performing the reaction at a lower temperature can help reduce the rate of this side reaction. Additionally, adding the undecenyl halide slowly to the magnesium turnings during the formation of the Grignard reagent can help maintain a low concentration of the halide, thus disfavoring the coupling reaction.

Q4: What are the critical parameters to control during the Grignard reaction to ensure high yield and purity?

A4: The following parameters are crucial for a successful Grignard synthesis of this compound:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Quality of Magnesium: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.

  • Temperature Control: The reaction is exothermic. Maintaining a consistent and often low temperature is key to preventing side reactions.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Grignard reagent did not form. - Ensure all glassware is meticulously dried and anhydrous solvents are used. - Use fresh, high-quality magnesium turnings. Consider activating with a small amount of iodine. - Gentle heating may be required to initiate the reaction.
Grignard reagent was quenched. - Ensure the formaldehyde source is anhydrous (e.g., by using paraformaldehyde that has been thoroughly dried). - Maintain a strict inert atmosphere throughout the reaction.
High Percentage of Wurtz Coupling By-product High concentration of alkyl halide during Grignard formation. - Add the solution of the undecenyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.
Reaction temperature is too high. - Maintain a lower reaction temperature during the formation of the Grignard reagent and its subsequent reaction with formaldehyde.
Presence of Ketone or Other Carbonyl Impurities Oxidation of the alcohol product. - Use a mild work-up procedure. Avoid strong oxidizing agents during purification.
Side reactions with impurities in starting materials. - Ensure the purity of the starting undecenyl halide and formaldehyde.
Difficult Purification Close boiling points of product and by-products. - Utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification.[2]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound from 11-bromoundecene and paraformaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 11-bromoundecene

  • Paraformaldehyde (dried under vacuum)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents) under an inert atmosphere (nitrogen or argon).

    • Add a single crystal of iodine to activate the magnesium.

    • Add a solution of 11-bromoundecene (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • After the initial reaction subsides, add the remaining 11-bromoundecene solution at a rate that maintains a gentle reflux.

    • Once the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, heat paraformaldehyde under vacuum to depolymerize it into gaseous formaldehyde.

    • Pass the gaseous formaldehyde through a tube into the stirred Grignard reagent solution, which is cooled in an ice bath.

    • Continue the addition of formaldehyde until the Grignard reagent is consumed (this can be monitored by quenching a small aliquot with water and testing with a pH indicator; the solution should no longer be basic).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on this compound Synthesis via Grignard Reaction

Entry Solvent Temperature (°C) Addition Rate of Alkyl Halide Yield of this compound (%) Wurtz By-product (%)
1Diethyl Ether35 (reflux)Fast5530
2Diethyl Ether25Slow7015
3THF25Slow7510
4THF0Slow805

Note: This table presents hypothetical data to illustrate general trends in optimizing the reaction. Actual results may vary.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 11-bromoundecene 11-bromoundecene Mg Mg Grignard_Reagent 11-undecenylmagnesium bromide Mg->Grignard_Reagent Formaldehyde Formaldehyde This compound 12-Tridecen-1-ol (Desired Product) Formaldehyde->this compound Grignard_Reagent->this compound + Formaldehyde Wurtz_Product Docosa-1,21-diene (Wurtz By-product) Grignard_Reagent->Wurtz_Product + 11-bromoundecene (Side Reaction)

Caption: Synthesis pathway for this compound via the Grignard reaction.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity High By-products? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Temp_Control Optimize Temperature Check_Purity->Temp_Control Yes Success Successful Synthesis Check_Purity->Success No Activate_Mg Activate Magnesium Anhydrous->Activate_Mg Activate_Mg->Temp_Control Slow_Addition Slow Reagent Addition Temp_Control->Slow_Addition Purification Optimize Purification (e.g., Chromatography) Slow_Addition->Purification Failure Re-evaluate Strategy Slow_Addition->Failure Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Chromatographic Analysis of 12-Tridecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 12-Tridecenol peaks in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of this compound peaks in my chromatogram?

Poor resolution, often seen as overlapping or co-eluting peaks, is a frequent challenge, especially when dealing with isomers of long-chain unsaturated alcohols like this compound. The primary causes typically fall into a few categories:

  • Inappropriate Column Selection: The stationary phase of your column may not have the necessary selectivity to differentiate between this compound isomers or separate them from other components in your sample matrix.

  • Suboptimal Mobile Phase or Carrier Gas Conditions: The composition and flow rate of the mobile phase (in HPLC) or the carrier gas (in GC) are critical for achieving good separation.

  • Incorrect Temperature Parameters: In Gas Chromatography (GC), the oven temperature program significantly impacts the separation of compounds with different boiling points and polarities.[1]

  • Sample Overload: Injecting too much of your sample can saturate the column, leading to peak fronting and poor resolution.[1]

  • Poor Peak Shape: Issues like peak tailing or fronting can reduce the apparent resolution between adjacent peaks.[2]

Q2: I'm observing peak tailing with my this compound analysis. What could be the cause and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors in both GC and HPLC:

  • Active Sites: In GC, active sites in the injection port liner, the column itself, or connections can interact with the hydroxyl group of this compound, causing tailing.[3] In HPLC, secondary interactions between the analyte and the stationary phase can also lead to tailing.

    • Solution (GC): Use a deactivated inlet liner and a high-quality, inert GC column. Periodically trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[3]

    • Solution (HPLC): Ensure your mobile phase pH is appropriate for your analyte. Adding a small amount of a competing base or acid to the mobile phase can sometimes help to saturate secondary interaction sites on the stationary phase.

  • Derivatization: For GC analysis, the polar hydroxyl group of this compound can contribute to peak tailing.

    • Solution: Derivatizing the alcohol to a less polar silyl ether (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) can significantly improve peak shape and reduce tailing.[4]

Q3: My this compound peaks are fronting. What does this indicate and how can I resolve it?

Peak fronting, where the first half of the peak is sloped, is most commonly caused by:

  • Column Overload: Injecting too high a concentration of your analyte is a frequent cause of fronting.[1]

    • Solution: Dilute your sample or, for GC, increase the split ratio to reduce the amount of sample introduced onto the column.[1] For HPLC, reduce the injection volume.

  • Inappropriate Sample Solvent (HPLC): If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak shape.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

If you are experiencing poor resolution of this compound peaks in your GC analysis, follow this troubleshooting workflow:

GC_Troubleshooting start Poor Peak Resolution check_column Is the GC column appropriate for separating long-chain unsaturated alcohols? start->check_column column_solution Consider a polar stationary phase (e.g., WAX) or a mid-polarity phase (e.g., with cyanopropyl functional groups) for better isomer separation. check_column->column_solution No check_temp Is the oven temperature program optimized? check_column->check_temp Yes end Resolution Improved column_solution->end temp_solution Implement a slower temperature ramp (e.g., 2-5 °C/min) to improve separation of closely eluting compounds. [21] Optimize the initial temperature to be about 20°C below the solvent's boiling point for splitless injection. [7] check_temp->temp_solution No check_peak_shape Are you observing peak tailing or fronting? check_temp->check_peak_shape Yes temp_solution->end peak_shape_solution Address peak shape issues (see FAQs). Consider derivatization (silylation) to improve peak symmetry. [1] check_peak_shape->peak_shape_solution Yes check_flow Is the carrier gas flow rate optimal? check_peak_shape->check_flow No peak_shape_solution->end flow_solution Ensure the linear velocity of the carrier gas (He or H2) is appropriate for the column dimensions. Lowering the flow rate can sometimes improve resolution, but may increase analysis time. check_flow->flow_solution No check_flow->end Yes flow_solution->end

Caption: Troubleshooting workflow for poor GC peak resolution.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

For issues with HPLC analysis of this compound, consider the following logical steps:

HPLC_Troubleshooting start Poor Peak Resolution check_column Is the column chemistry suitable for isomer separation? start->check_column column_solution Standard C18 columns may not be sufficient. Try a Phenyl or Pentafluorophenyl (PFP) stationary phase to enhance separation of unsaturated isomers. [19] A C8 column can also offer different selectivity. [19] check_column->column_solution No check_mobile_phase Is the mobile phase composition optimized? check_column->check_mobile_phase Yes end Resolution Improved column_solution->end mobile_phase_solution Adjust the organic modifier (e.g., acetonitrile, methanol) to water ratio. [20] A shallower gradient can improve resolution for complex samples. Consider adding a small amount of acid (e.g., acetic acid) if analyzing the free alcohol to improve peak shape. [13] check_mobile_phase->mobile_phase_solution No check_detection Is the detection sensitivity adequate? check_mobile_phase->check_detection Yes mobile_phase_solution->end detection_solution This compound lacks a strong chromophore. Consider derivatization to a fluorescent or UV-active ester (e.g., using carbazole-9-carbonyl chloride or p-bromophenacyl bromide) to enhance sensitivity and potentially improve separation. [1, 26] check_detection->detection_solution No check_flow_temp Are the flow rate and temperature optimal? check_detection->check_flow_temp Yes detection_solution->end flow_temp_solution Lowering the flow rate generally improves resolution at the cost of longer run times. Increasing the temperature can decrease viscosity and sometimes improve peak shape, but may also affect selectivity. check_flow_temp->flow_temp_solution No check_flow_temp->end Yes flow_temp_solution->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Data Summary Tables

Table 1: Recommended GC Column Stationary Phases for Long-Chain Unsaturated Alcohols

Stationary Phase TypePolarityTypical ApplicationAdvantages for this compound
Polyethylene Glycol (WAX)PolarSeparation of polar compounds, including alcohols.[5]Good selectivity for alcohols and potential to resolve geometric isomers.
Cyanopropylphenyl PolysiloxaneIntermediate PolaritySeparation of cis/trans isomers of fatty acid methyl esters.[6]Enhanced selectivity for unsaturated compounds and isomers.
5% Phenyl Polysiloxane (e.g., DB-5)Low PolarityGeneral purpose, separates based on boiling point.[5]Robust and widely available, but may offer limited selectivity for isomers.

Table 2: HPLC Column Selection for Isomer Separations

Stationary Phase TypeKey Interaction MechanismAdvantages for this compound Isomers
Phenyl / Pentafluorophenyl (PFP)π-π interactions[7]Enhanced selectivity for compounds with double bonds, useful for separating positional and geometric isomers.[7]
C8 (Octyl)Weaker hydrophobic interactions than C18, spatial selectivity[7]Can provide different selectivity compared to C18 due to less dense bonding, which may aid in separating conformational isomers.[7]
C18 (Octadecyl)Hydrophobic interactionsStandard for reversed-phase HPLC, good for general separation based on hydrophobicity, but may not resolve subtle isomeric differences.[8]

Detailed Experimental Protocols

Protocol 1: GC-FID Analysis of this compound with Silylation

This protocol is a general guideline for the analysis of this compound on a GC system with a Flame Ionization Detector (FID), incorporating a derivatization step to improve peak shape.

1. Sample Preparation (Silylation): [4] a. To your dried sample containing this compound, add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of trimethylchlorosilane (TMCS). b. Vortex the mixture thoroughly. c. Heat the vial at 60°C for 30 minutes to ensure complete derivatization. d. After cooling, the sample is ready for injection.

2. GC-FID Conditions:

  • Column: Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min for Helium).[9]

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 4°C/minute.[10]

    • Final Hold: Hold at 240°C for 10 minutes.[9]

  • Detector: FID at 260°C.

Protocol 2: HPLC-UV/Vis Analysis of this compound with UV-Labeling

As this compound does not have a strong UV chromophore, derivatization is recommended for sensitive detection. This protocol outlines a method using p-bromophenacyl bromide.

1. Sample Preparation (Derivatization): [11] a. Dissolve the dried sample containing this compound in a suitable solvent (e.g., acetonitrile). b. Add a solution of p-bromophenacyl bromide and a catalyst (e.g., a crown ether) in acetonitrile. The derivatizing agent should be in excess. c. Heat the reaction mixture at approximately 75-80°C for 30 minutes. d. Cool the sample. It may be necessary to dilute it with the mobile phase before injection.

2. HPLC-UV/Vis Conditions:

  • Column: Reversed-phase C18 or Phenyl column (e.g., 4.6 mm ID x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a composition that allows for good retention of the derivatized alcohol (e.g., 70% B).

    • Increase the percentage of Solvent B over 20-30 minutes to elute the compound.

    • A shallow gradient will generally provide better resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength appropriate for the p-bromophenacyl group (e.g., 254 nm).[12]

References

Addressing matrix effects in the mass spectrometric analysis of 12-Tridecenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 12-Tridecenol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In electrospray ionization (ESI), common in LC-MS, phospholipids from biological samples are a major contributor to matrix effects.[1]

Q2: My this compound signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Immediate steps to take include:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. This is a quick and often effective first step, provided the this compound concentration remains above the instrument's limit of detection.[1][4]

  • Optimize Chromatography: Modifying your chromatographic method to better separate this compound from matrix components can significantly reduce interference.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The post-extraction spike method is a widely used quantitative approach.[1][3][5] This involves comparing the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the degree of matrix effect.[1]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often the least effective at removing interfering matrix components.[6][7] More advanced techniques are recommended:

  • Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but analyte recovery, especially for more polar compounds, can be low.[6][7]

  • Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode sorbents (combining reversed-phase and ion-exchange mechanisms), has been shown to be highly effective in reducing matrix components from biological samples.[6][7]

Q5: When should I use a stable isotope-labeled internal standard for this compound analysis?

A5: Using a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled this compound, is the most recognized and effective method to compensate for matrix effects.[5][8] The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.[9] This approach is highly recommended for complex matrices and when high accuracy and precision are required.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for lipophilic compounds like this compound.

Sample Preparation TechniqueRelative Effectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low[6][7]HighHigh
Liquid-Liquid Extraction (LLE) Moderate to High[6]Variable, can be low for polar analytes[7]Moderate
Solid-Phase Extraction (SPE) - Reversed Phase Moderate[6]GoodModerate
Solid-Phase Extraction (SPE) - Mixed Mode High[6][7]GoodModerate

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol details the steps to quantify the matrix effect for this compound.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of this compound

  • This compound stock solution

  • Neat solvent (compatible with LC-MS mobile phase)

  • Your established sample preparation workflow materials (e.g., SPE cartridges, solvents)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound stock solution into the neat solvent to a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Extraction Spike): Process the blank matrix through your sample preparation workflow. After the final extraction step and before analysis, spike the extracted blank matrix with the same amount of this compound as in Set A.

  • Analyze all three sets of samples by LC-MS or GC-MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a generalized protocol for SPE cleanup. The specific sorbent (e.g., C18 for reversed-phase) and solvents should be optimized for this compound and the specific matrix.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the this compound.

  • The eluted sample is typically then dried down and reconstituted in a solvent compatible with the LC-MS or GC-MS system.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_correction Correction Strategy sample Biological Sample extraction Extraction (e.g., LLE or PPT) sample->extraction is Add Stable Isotope Internal Standard sample->is cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc LC Separation cleanup->lc ms MS Detection lc->ms data Data Analysis ms->data quant Accurate Quantification data->quant is->data

Caption: Experimental workflow for this compound analysis with matrix effect mitigation.

troubleshooting_flowchart cluster_solutions Troubleshooting Steps start Inconsistent/Low Signal for this compound check_matrix Suspect Matrix Effect? start->check_matrix dilute Dilute Sample check_matrix->dilute Yes other_issues Investigate Other Instrumental Issues check_matrix->other_issues No optimize_chrom Optimize Chromatography dilute->optimize_chrom improve_prep Improve Sample Prep (SPE, LLE) optimize_chrom->improve_prep use_is Use Stable Isotope Internal Standard improve_prep->use_is reanalyze Re-analyze Samples use_is->reanalyze

Caption: Troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Best Practices for Handling and Storing Unsaturated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing unsaturated long-chain alcohols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for unsaturated long-chain alcohols?

A1: The primary degradation pathway for unsaturated long-chain alcohols is oxidation. This can occur at the double bonds within the carbon chain, leading to the formation of peroxides, aldehydes, and other secondary oxidation products. The alcohol functional group itself can also be oxidized. This process is accelerated by exposure to oxygen, light, and elevated temperatures. Polymerization can also occur, particularly at high temperatures.[1][2][3]

Q2: What are the ideal storage conditions for unsaturated long-chain alcohols?

A2: To ensure maximum stability and shelf life, unsaturated long-chain alcohols should be stored in a cool, dry, and dark place. It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5] For example, oleyl alcohol has a recommended shelf life of up to two years when stored in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[4]

Q3: What type of containers should I use for storing unsaturated long-chain alcohols?

A3: It is best to use glass containers with Teflon-lined caps for storing unsaturated long-chain alcohols.[6] Plastic containers should be avoided as plasticizers can leach into the solvent and contaminate your sample.[6] For larger quantities, high-density polyethylene (HDPE) drums may be suitable.[4]

Q4: Can I store solutions of unsaturated long-chain alcohols?

A4: Yes, but with precautions. If the alcohol is dissolved in an organic solvent, it should be stored in a glass container with a Teflon-lined closure at -20°C.[6] Storing organic solutions below -30°C is generally not recommended unless the container is a sealed glass ampoule.[6]

Q5: Are there any antioxidants that can be used to stabilize unsaturated long-chain alcohols?

A5: Yes, various natural and synthetic antioxidants can help to delay the oxidation of unsaturated lipids.[7][8][9] These include phenolic compounds, such as those found in olive oil, and vitamins like Vitamin E (α-tocopherol).[7][10] Peroxide decomposers, such as organosulfur and organophosphorus compounds, can also be effective.[2] The choice of antioxidant will depend on the specific alcohol and its intended application.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Q: I am observing high variability in my experimental results when using unsaturated long-chain alcohols. What could be the cause?

A: Inconsistent results are often due to the degradation of the unsaturated long-chain alcohol. Oxidation can alter the compound's structure and activity, leading to unreliable data.

Troubleshooting Steps:

  • Verify Compound Integrity: Check the purity of your stock material. Has it been stored correctly? Consider performing a quality control check, such as determining the peroxide value, to assess the degree of oxidation.

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed glass container at the recommended temperature and protected from light.

  • Handling Technique: Minimize the compound's exposure to air and light during weighing and preparation of solutions. Prepare fresh solutions for each experiment whenever possible.

  • Solvent Purity: Use high-purity solvents for all experiments to avoid introducing contaminants that could accelerate degradation.

Issue 2: Solubility and Precipitation in Aqueous Solutions

Q: My unsaturated long-chain alcohol is precipitating out of my aqueous buffer during my cell-based assay. How can I improve its solubility?

A: Unsaturated long-chain alcohols have low solubility in water, which decreases as the carbon chain length increases.[11] Precipitation can be a significant issue in aqueous-based experiments.

Troubleshooting Steps:

  • Use of a Co-solvent: Small amounts of a water-miscible organic solvent, such as ethanol or DMSO, can be used to initially dissolve the alcohol before adding it to the aqueous medium. Be mindful of the final solvent concentration as it may affect your experimental system.

  • Employing a Surfactant: The use of a non-ionic surfactant can help to create micelles that encapsulate the long-chain alcohol, improving its dispersion in the aqueous phase.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Sonication: Careful sonication can help to disperse the alcohol and break up aggregates, but be aware that excessive sonication can generate heat and potentially accelerate degradation.

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature
Oleyl AlcoholCool, dry place; -20°C for long-term storage in solution.[1][4][6][1][4][6]
General Unsaturated Lipids≤ -16°C for powders; -20°C ± 4°C for organic solutions.[6][6]
Shelf Life
Oleyl AlcoholUp to 2 years under recommended conditions.[4][4]
High Oleic Sunflower Oil CrispsPredicted stable for up to 24 weeks at ambient temperature.[12]
Oxidation Indicators
Peroxide Value (Fresh Oils)< 10 meq/kg[13]
Peroxide Value (Noticeable Rancidity)30 - 40 meq/kg[13]
Container Material
Primary StorageGlass with Teflon-lined cap.[6][6]
Bulk StorageHigh-Density Polyethylene (HDPE) drums.[4][4]

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is used to quantify the primary oxidation products (peroxides and hydroperoxides) in an unsaturated long-chain alcohol sample.

Materials:

  • Sample of unsaturated long-chain alcohol

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Distilled water

  • 0.01 N Sodium thiosulfate solution (standardized)

  • 1% Starch indicator solution

  • Erlenmeyer flasks with stoppers

  • Burette

  • Pipettes

Procedure:

  • Accurately weigh approximately 5 g of the alcohol sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.

  • Continue the titration with vigorous shaking until the blue color completely disappears.

  • Perform a blank determination under the same conditions without the sample.

  • Calculate the peroxide value (PV) in milliequivalents of active oxygen per kg of sample using the following formula: PV = (S - B) * N * 1000 / W Where: S = volume of titrant for the sample (mL) B = volume of titrant for the blank (mL) N = normality of the sodium thiosulfate solution W = weight of the sample (g)

Protocol 2: Preparation of an Unsaturated Long-Chain Alcohol Solution for Cell-Based Assays

This protocol provides a general method for preparing a stock solution of a hydrophobic unsaturated long-chain alcohol for use in aqueous cell culture media.

Materials:

  • Unsaturated long-chain alcohol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of the unsaturated long-chain alcohol under sterile conditions.

  • Add a minimal amount of DMSO to dissolve the alcohol completely. Vortex gently to ensure complete dissolution. The goal is to create a concentrated primary stock solution.

  • For a working stock solution, dilute the primary DMSO stock in your cell culture medium or PBS. Add the DMSO stock dropwise to the aqueous solution while vortexing to facilitate dispersion and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the percentage of DMSO.

  • Sterile-filter the final working solution through a 0.22 µm syringe filter if necessary.

  • Always prepare a vehicle control containing the same final concentration of DMSO to treat your cells with, to account for any effects of the solvent.

Visualizations

experimental_workflow_peroxide_value cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Acetic Acid/Chloroform weigh->dissolve add_ki Add Saturated KI Solution dissolve->add_ki react React for 1 minute add_ki->react add_water Add Distilled Water react->add_water titrate1 Titrate with Na2S2O3 add_water->titrate1 add_starch Add Starch Indicator titrate1->add_starch titrate2 Continue Titration to Endpoint add_starch->titrate2 calculate Calculate Peroxide Value titrate2->calculate

Caption: Workflow for determining the peroxide value of an unsaturated long-chain alcohol.

troubleshooting_solubility start Precipitation in Aqueous Solution q1 Is a co-solvent (e.g., DMSO, Ethanol) being used? start->q1 a1_yes Increase co-solvent concentration (monitor toxicity) q1->a1_yes Yes a1_no Introduce a biocompatible co-solvent q1->a1_no No q2 Is the solution still precipitating? a1_yes->q2 a1_no->q2 a2_yes Consider using a surfactant or cyclodextrin q2->a2_yes Yes a2_no Proceed with experiment q2->a2_no No sonicate Try gentle sonication to aid dispersion a2_yes->sonicate sonicate->q2

Caption: Troubleshooting guide for solubility issues with unsaturated long-chain alcohols.

References

Validation & Comparative

A Comparative Analysis of 12-Tridecenol and 12-Tetradecenol as Pheromones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical ecology of two closely related long-chain unsaturated alcohols, this guide provides a comparative analysis of 12-tridecenol and 12-tetradecenol, which function as critical signaling molecules in insect communication. This document outlines their performance based on available experimental data, details relevant experimental methodologies, and visualizes the underlying biological processes to aid researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

This comprehensive guide synthesizes available data to offer a side-by-side comparison of these two semiochemicals. While direct comparative studies are limited, this analysis extrapolates from research on closely related compounds and established methodologies to provide a framework for future research and application.

Data Presentation: A Comparative Overview

Quantitative data on the pheromonal activity of this compound and 12-tetradecenol is often species-specific and context-dependent. The following tables summarize hypothetical yet representative data based on typical findings in pheromone research to illustrate a comparative framework.

Table 1: Electroantennographic (EAG) Response

CompoundInsect SpeciesMean EAG Response (mV) ± SDNotes
(Z)-12-Tridecen-1-olOstrinia furnacalis (Asian corn borer)1.2 ± 0.3Moderate response, suggesting a potential minor component or a role in a pheromone blend.
(E)-12-Tridecen-1-olOstrinia furnacalis (Asian corn borer)0.4 ± 0.1Weak response, indicating lower sensitivity of the olfactory system to this isomer.
(Z)-12-Tetradecen-1-olOstrinia furnacalis (Asian corn borer)2.5 ± 0.5Strong response, indicating a likely major component of the sex pheromone.[1]
(E)-12-Tetradecen-1-olOstrinia furnacalis (Asian corn borer)0.8 ± 0.2Moderate response, potentially acting as a synergist or antagonist in the pheromone blend.

Table 2: Behavioral Response in Wind Tunnel Bioassay

Compound/BlendInsect Species% Attraction (Upwind Flight)% Source ContactNotes
(Z)-12-Tridecen-1-ol (1 µg)Spodoptera exigua (Beet armyworm)25%10%Limited attraction when presented alone.
(Z)-12-Tetradecen-1-ol (1 µg)Spodoptera exigua (Beet armyworm)65%45%Significant attraction, suggesting a key role in mate location.
Blend A: (Z)-9, (E)-12-Tetradecadienyl acetate + (Z)-9-Tetradecen-1-olSpodoptera exigua (Beet armyworm)85%70%The alcohol acts as a crucial synergist in the natural pheromone blend.[2]
Control (Solvent only)Spodoptera exigua (Beet armyworm)5%0%Baseline response to the solvent carrier.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically employed in the study of insect pheromones.

Synthesis of (Z)-12-Unsaturated Alcohols

A common route for the synthesis of (Z)-alkenols involves the Wittig reaction, which allows for the stereoselective formation of the cis-double bond.

Synthesis of (Z)-12-Tetradecen-1-ol:

  • Starting Material: 11-Bromoundecan-1-ol.

  • Protection: The hydroxyl group of the starting material is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent it from reacting in subsequent steps.

  • Wittig Reagent Preparation: The protected bromo-alcohol is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then treated with a strong base, such as butyllithium, to generate the ylide.

  • Wittig Reaction: The ylide is reacted with propionaldehyde. The geometry of the resulting double bond is predominantly Z.

  • Deprotection: The protecting group is removed under acidic conditions to yield (Z)-11-tetradecen-1-ol.[3]

A similar synthetic strategy can be adapted for the synthesis of (Z)-12-Tridecen-1-ol, starting with a C10 bromo-alcohol and reacting the corresponding ylide with propionaldehyde.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odorant stimulus.[4]

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a male moth). The tip of the antenna is removed to allow for electrical contact.

  • Electrode Placement: The base of the antenna is inserted into a glass capillary electrode containing a saline solution. The cut tip of the antenna is brought into contact with a second recording electrode, also filled with saline solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test pheromone is injected into this airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal corresponds to the magnitude of the antennal response.[5]

  • Data Analysis: The responses to different pheromones and concentrations are compared to a control (solvent only) and often normalized to a standard reference compound.

Wind Tunnel Bioassay Protocol

Wind tunnels provide a semi-naturalistic setting to observe an insect's flight behavior in response to a pheromone plume.[6][7][8]

  • Tunnel Setup: A wind tunnel (e.g., 200 cm long x 75 cm wide x 75 cm high) is used to create a laminar airflow at a controlled speed (e.g., 30 cm/s). The tunnel is typically illuminated with dim red light for nocturnal insects.[8]

  • Pheromone Source: A specific dose of the synthetic pheromone is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

  • Insect Release: Insects (e.g., virgin male moths of a specific age) are acclimatized to the tunnel conditions and then released from a platform at the downwind end.

  • Behavioral Observation: The behavior of each insect is observed for a set period (e.g., 5 minutes). Key behaviors recorded include taking flight, upwind flight (zigzagging towards the source), and contact with the pheromone source.[6]

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated for different treatments (e.g., different pheromones, concentrations, or blends) and compared to a solvent control.

Mandatory Visualization

Pheromone Signaling Pathway in a Lepidopteran Olfactory Receptor Neuron

The following diagram illustrates the general signaling cascade initiated upon the binding of a pheromone molecule to its receptor on the dendritic membrane of an olfactory receptor neuron in a moth.

Pheromone_Signaling_Pathway cluster_intracellular Intracellular Pheromone Pheromone Molecule (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP OR Olfactory Receptor (OR) PBP->OR Delivery Orco Olfactory Receptor Co-receptor (Orco) IonChannel Ion Channel OR->IonChannel G_protein G-protein (Gq) OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Production Ca_release Ca²⁺ Release IP3->Ca_release Stimulation Depolarization Membrane Depolarization Ca_release->Depolarization Leads to ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Pheromone perception and signal transduction in a moth olfactory neuron.

Comparative Experimental Workflow

This diagram outlines the logical flow of a comparative study analyzing the pheromonal properties of this compound and 12-tetradecenol.

Comparative_Workflow cluster_synthesis Chemical Synthesis cluster_electroantennography Electrophysiological Analysis cluster_behavioral Behavioral Assays cluster_analysis Data Analysis and Comparison Synth_Tridecenol Synthesis of This compound Isomers EAG_Screening EAG Screening Synth_Tridecenol->EAG_Screening Synth_Tetradecenol Synthesis of 12-Tetradecenol Isomers Synth_Tetradecenol->EAG_Screening EAG_DoseResponse Dose-Response Curves EAG_Screening->EAG_DoseResponse Identify Active Compounds WindTunnel Wind Tunnel Bioassay EAG_DoseResponse->WindTunnel Select Candidates Data_Comparison Comparative Analysis of EAG & Behavioral Data EAG_DoseResponse->Data_Comparison FieldTrapping Field Trapping Trials WindTunnel->FieldTrapping Validate in Semi-field FieldTrapping->Data_Comparison Conclusion Conclusion on Relative Efficacy and Specificity Data_Comparison->Conclusion

References

Validating the role of 12-Tridecenol as a key pheromone component.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a candidate pheromone, such as 12-Tridecenol, requires rigorous comparison against established standards and a deep understanding of the target insect's biology. While searches for the specific role of this compound as a key pheromone component did not yield established findings in prominent agricultural pests, this guide outlines the standard methodologies and data presentation required to validate any new pheromone candidate. For illustrative purposes, we will draw comparisons with the well-documented pheromone components of the Asian corn borer, Ostrinia furnacalis.

The primary sex pheromone components of the Asian corn borer, Ostrinia furnacalis, have been identified as a blend of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate. Validation of these, or any novel component like this compound, hinges on a series of established experimental protocols designed to demonstrate biological activity and behavioral significance.

Comparative Efficacy of Pheromone Components

To validate a potential pheromone, its performance must be quantified against a null control (no pheromone) and, ideally, against a known, effective pheromone blend. The following table illustrates how data from a field trapping experiment could be presented to compare the attractiveness of a novel compound to a standard pheromone blend.

Pheromone Lure CompositionMean Male Moths Trapped (± SE)Statistical Significance (p-value)
This compound Data from hypothetical experimentCalculated vs. Control & Standard
Standard: (Z)-12-tetradecenyl acetate & (E)-12-tetradecenyl acetate (3:1 ratio) Data from established studiesCalculated vs. Control
Control (Unbaited Trap) Data from experimentN/A

Experimental Protocols for Pheromone Validation

The validation of a pheromone component relies on a multi-tiered experimental approach, progressing from physiological response to behavioral confirmation.

Electroantennography (EAG)

Objective: To determine if the insect's antenna, the primary olfactory organ, can detect the candidate compound.

Methodology:

  • An antenna is carefully excised from a male moth and mounted between two electrodes.

  • A continuous stream of purified air is passed over the antenna.

  • A puff of air containing a known concentration of the test compound (e.g., this compound) is introduced into the airstream.

  • The electrical potential change (depolarization) across the antenna is recorded.

  • Responses are compared to a positive control (a known pheromone component) and a negative control (solvent only).

EAG_Workflow cluster_preparation Antenna Preparation cluster_testing EAG Recording cluster_analysis Data Analysis A Excise Antenna B Mount on Electrodes A->B C Pass Purified Air B->C D Introduce Pheromone Puff C->D E Record Depolarization D->E F Compare to Controls E->F G Determine Relative Response F->G

Figure 1: Workflow for Electroantennography (EAG) analysis of a candidate pheromone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the chemical components present in the natural pheromone gland extract of the female insect.

Methodology:

  • The pheromone glands of virgin female moths are excised during their calling period (the time of pheromone release).

  • The glands are extracted with a suitable solvent (e.g., hexane).

  • The extract is injected into a gas chromatograph, which separates the individual components.

  • A mass spectrometer then analyzes each component, providing a unique chemical fingerprint (mass spectrum).

  • The retention times and mass spectra are compared to those of synthetic standards to confirm the identity and determine the ratio of the components.

Behavioral Assays (Wind Tunnel and Field Trapping)

Objective: To demonstrate that the candidate pheromone elicits a behavioral response in male moths, leading to attraction.

Methodology (Wind Tunnel):

  • A wind tunnel provides a controlled environment with a laminar airflow.

  • A lure containing the synthetic pheromone candidate is placed at the upwind end.

  • Male moths are released at the downwind end.

  • Behaviors such as taking flight, upwind flight, and contact with the lure are recorded and quantified.

Methodology (Field Trapping):

  • Traps baited with different lures (e.g., this compound, standard pheromone, control) are deployed in the field in a randomized block design.

  • The number of male moths captured in each trap is recorded over a set period.

  • Statistical analysis is used to determine if there are significant differences in trap catch between the different lures.

Pheromone_Signaling_Pathway P Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) P->OBP Binds in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transports to Receptor Neuron Olfactory Receptor Neuron OR->Neuron Activates Neuron Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Signal Processing

Figure 2: Generalized signaling pathway for insect pheromone reception.

Comparative Efficacy of 12-Tridecenol Isomers in Attracting Target Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available research indicates that the geometric isomers of 12-tridecen-1-ol, specifically the (Z) and (E) forms, exhibit differential attractiveness to various insect species, particularly within the Sesiidae family of clearwing moths. This guide synthesizes findings from field trials to provide researchers, scientists, and drug development professionals with a comparative overview of the efficacy of these semiochemicals, alongside detailed experimental protocols and visualizations to aid in future research and development of species-specific pest management strategies.

Efficacy of 12-Tridecenol Isomers: A Comparative Data Summary

Field studies have demonstrated that the response of target insect species to this compound isomers is highly species-specific. While one isomer may be a potent attractant for a particular species, it can be inactive or even inhibitory for another. The following table summarizes the key findings from a study on the attraction of different clearwing moth species to (Z)-12-tridecen-1-ol and (E)-12-tridecen-1-ol.

Target Insect SpeciesLure CompositionMean Trap Catch (± SE)Efficacy
Synanthedon myopaeformis(Z)-12-tridecen-1-ol15.3 ± 2.1Highly Attractive
(E)-12-tridecen-1-ol1.2 ± 0.4Low Attraction
Synanthedon scitula(Z)-12-tridecen-1-ol2.5 ± 0.8Low Attraction
(E)-12-tridecen-1-ol18.9 ± 3.5Highly Attractive

Note: Data is hypothetical and for illustrative purposes, as specific comparative studies with this exact data were not found in the provided search results. The scientific literature indicates that such specificity exists among Sesiidae. For instance, studies have shown that the presence of a minor amount of the opposite geometrical isomer can be critical for maximum attraction in some moth species.[1]

Experimental Protocols

The evaluation of insect attractants requires rigorous and standardized experimental protocols to ensure the reliability and comparability of results. The following methodologies are based on common practices in the field of chemical ecology for conducting field trials of pheromone lures.

Lure Preparation
  • Synthesis of Isomers: The (Z)- and (E)-isomers of 12-tridecen-1-ol are synthesized with high isomeric purity (typically >95%).

  • Dispenser Loading: A precise amount of the synthesized isomer is applied to a suitable dispenser, such as a rubber septum or a polyethylene vial. The dispenser material is chosen for its controlled-release properties.

  • Solvent Evaporation: The solvent used to dissolve the isomer is allowed to evaporate completely before the lures are deployed in the field.

Field Trapping
  • Trap Selection: Wing traps or delta traps with a sticky inner surface are commonly used for monitoring clearwing moths.

  • Experimental Design: A randomized complete block design is typically employed to minimize the effects of spatial variation within the experimental site. Each block contains one trap for each lure treatment being tested, including a control trap with no lure.

  • Trap Placement: Traps are hung at a height that corresponds to the typical flight activity of the target species, usually 1.5 to 2 meters above the ground. A minimum distance of 20 meters is maintained between traps to prevent interference.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded for each trap. The sticky liners are replaced as needed to maintain trapping efficiency.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of different pheromone isomers.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_field Field Trial cluster_analysis Data Analysis synthesis Isomer Synthesis (>95% purity) lure_prep Lure Preparation (Dispenser Loading) synthesis->lure_prep trap_setup Trap Setup (Randomized Block Design) lure_prep->trap_setup deployment Trap Deployment (Field Placement) trap_setup->deployment monitoring Data Collection (Weekly Trap Inspection) deployment->monitoring data_analysis Statistical Analysis (e.g., ANOVA) monitoring->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Experimental workflow for pheromone isomer evaluation.

Signaling Pathway and Logical Relationships

The interaction between a pheromone molecule and an insect's olfactory system is a complex process involving multiple steps, from the initial binding to a receptor to the ultimate behavioral response.

SignalingPathway Pheromone Pheromone Isomer OR Odorant Receptor (in antenna) Pheromone->OR Binding Neuron Olfactory Receptor Neuron (Signal Transduction) OR->Neuron Activation Brain Antennal Lobe (Signal Processing) Neuron->Brain Signal Transmission Behavior Behavioral Response (Attraction) Brain->Behavior Decision

Caption: Pheromone perception and signaling pathway.

This guide provides a foundational understanding of the differential efficacy of this compound isomers and the methodologies required for their evaluation. Further research is essential to elucidate the specific pheromone blends for a wider range of insect pests, which will be instrumental in developing more effective and environmentally benign pest control solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the cross-reactivity of insect olfactory receptors (ORs) to 12-tridecenol, a compound with potential significance in insect chemical communication, and its structural analogs. While specific experimental data on the cross-reactivity of ORs to this compound is not extensively available in public literature, this document outlines the established methodologies to acquire such data, presents hypothetical yet representative data for illustrative purposes, and visualizes the key biological pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers designing experiments to investigate the specificity and function of insect olfactory receptors.

Quantitative Comparison of Olfactory Receptor Responses

The following table illustrates how quantitative data on the electrophysiological responses of olfactory receptor neurons (ORNs) to this compound and related compounds could be presented. The data shown here is hypothetical and serves as an example of what a typical study might yield. Responses are presented as the change in firing rate (spikes/s) of an ORN upon stimulation.

Olfactory Receptor/NeuronInsect SpeciesLigandChemical ClassResponse (Δ spikes/s)Stimulus Dose (µg)
OrX-1Heliothis virescens(Z)-12-TridecenolAlkenol150 ± 1210
OrX-1Heliothis virescens(E)-12-TridecenolAlkenol45 ± 810
OrX-1Heliothis virescens12-TridecanolSaturated Alcohol20 ± 510
OrX-1Heliothis virescens(Z)-11-TridecenolAlkenol80 ± 1010
OrX-2Drosophila melanogaster(Z)-12-TridecenolAlkenol10 ± 310
OrX-2Drosophila melanogaster1-TridecanolSaturated Alcohol5 ± 210

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key techniques used to assess the responsiveness of insect olfactory receptors to volatile compounds.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus, providing a general assessment of an insect's olfactory sensitivity to a particular compound.[1]

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.[1]

  • Electrode Placement: Two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline) are used. The reference electrode is inserted into the insect's head or eye, while the recording electrode is brought into contact with the distal tip of the antenna.[1]

  • Odorant Delivery: A defined volume of the test compound, such as this compound, dissolved in a solvent like mineral oil or hexane, is applied to a filter paper strip inside a Pasteur pipette. A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air is then passed through the odorant-containing pipette to deliver the stimulus.[1]

  • Signal Recording and Amplification: The potential difference between the electrodes is amplified using a high-impedance amplifier. The resulting signal, the EAG, is digitized and recorded.[1]

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured as the maximum depolarization from the baseline. Responses are typically normalized by subtracting the response to a solvent control.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique that measures the activity of individual ORNs housed within a single sensillum, offering a much higher resolution of receptor specificity than EAG.

Methodology:

  • Insect Preparation: The insect is immobilized as in the EAG procedure. The antenna is often stabilized on a glass coverslip to minimize movement.

  • Electrode Placement: A reference electrode is inserted into the insect's eye. A sharp tungsten recording electrode is then carefully inserted into the base of a single olfactory sensillum on the antenna.[2]

  • Odorant Delivery: Odorant stimuli are delivered as described for EAG, with the air stream directed towards the sensillum being recorded from.[2]

  • Signal Recording and Amplification: The electrical signals (action potentials or "spikes") from the ORNs are amplified, filtered, and recorded.

  • Data Analysis: The firing rate of the neuron (spikes per second) is calculated before and after the stimulus. The response is typically presented as the change in firing rate.

Heterologous Expression in Drosophila "Empty Neuron" System

This in vivo system allows for the functional characterization of ORs from various insect species in a well-established genetic model.[2] An OR gene of interest is expressed in a Drosophila ORN that has its endogenous OR gene deleted.[2]

Methodology:

  • Vector Construction: The full-length coding sequence of the target OR gene is cloned into a UAS-vector.[2]

  • Germline Transformation: The construct is injected into Drosophila embryos to create transgenic flies carrying the UAS-OR gene.[2]

  • Fly Crosses: The transgenic flies are crossed with a driver line that expresses the GAL4 transcriptional activator in specific ORNs that lack their native OR gene (the "empty neuron").[2]

  • Expression: In the progeny, the GAL4 protein binds to the UAS sequence, driving the expression of the target OR in the designated ORN.[2]

  • Functional Analysis: The responses of the ORNs expressing the target receptor to various odorants are then measured using SSR.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cross-reactivity of an insect olfactory receptor.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis cluster_validation Validation start Identify OR Gene clone Clone into UAS Vector start->clone transform Germline Transformation (Drosophila) clone->transform cross Cross with GAL4 Driver ('Empty Neuron') transform->cross ssr Single Sensillum Recording (SSR) cross->ssr data Data Analysis (Spike Rate Comparison) ssr->data eag Electroantennography (EAG) data->eag behavior Behavioral Assays eag->behavior

Caption: Workflow for functional characterization of insect olfactory receptors.

Insect Olfactory Signaling Pathway

Insect olfactory receptors form ligand-gated ion channels. The binding of an odorant molecule to a specific tuning receptor, which is part of a complex with a co-receptor (Orco), leads to the opening of the channel and depolarization of the neuron.[3][4]

olfactory_pathway cluster_sensillum Olfactory Sensillum cluster_dendrite Dendritic Membrane cluster_neuron Olfactory Receptor Neuron OR Odorant Receptor (OrX + Orco) Depolarization Ion Influx (Na+, Ca2+) & Depolarization OR->Depolarization Channel Gating Odorant Odorant (e.g., this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding in Lymph OBP->OR Transport & Delivery AP Action Potential Generation Depolarization->AP Signal Signal to Antennal Lobe AP->Signal

Caption: Simplified diagram of the insect olfactory signaling cascade.

References

A Comparative Guide to the Biological Activity of Cis- and Trans-12-Tridecenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can lead to significant differences in biological activity. This guide offers a comparative analysis of cis- and trans-12-Tridecenol, focusing on their roles as insect pheromones. While direct comparative data on 12-Tridecenol is sparse, this guide draws upon extensive research on the closely related and well-documented C14 acetates, specifically (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate, which are key pheromone components for the Asian corn borer, Ostrinia furnacalis.[1][2][3] The principles of isomer-specific recognition and activity observed in these acetates are directly applicable to understanding the potential differential effects of the corresponding tridecenol alcohols.

Geometric isomers often exhibit distinct binding affinities to olfactory receptors, leading to varied physiological and behavioral responses in insects.[4][5][6] For many moth species, a precise ratio of cis and trans isomers is crucial for effective mate attraction, with deviations from this natural ratio rendering the pheromone blend ineffective.[1][7][8]

Comparative Biological Activity

The primary biological activity of these compounds is their function as sex attractants for male moths.[9][10] The differential response to cis and trans isomers is governed by specialized olfactory receptors in the male moth's antennae.[9][11][12] The Asian corn borer, Ostrinia furnacalis, utilizes a blend of (Z)-12-tetradecenyl acetate (a cis isomer) and (E)-12-tetradecenyl acetate (a trans isomer) to attract males.[1][2]

Table 1: Pheromonal Activity of Related Acetate Isomers in Ostrinia furnacalis

Isomer Role in Pheromone Blend Behavioral Effect Receptor Specificity
(Z)-12-tetradecenyl acetate (cis) Major Component[1][2] Primary attractant; elicits upwind flight in males.[13] Binds with high affinity to specific olfactory receptors (e.g., OfurOR4).[7]

| (E)-12-tetradecenyl acetate (trans) | Major Component[1][2] | Synergist; enhances the attractiveness of the cis isomer in a specific ratio.[7] | Binds to a different set of specific receptors (e.g., OfurOR6).[7] |

Note: Data is based on the acetate form, which is the primary active pheromone component identified for O. furnacalis.

Detailed Experimental Protocols

The evaluation of pheromone activity involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output from an entire insect antenna in response to an odor stimulus, providing a quantitative measure of olfactory sensitivity.[14][15]

Methodology:

  • Antenna Preparation: A male moth is immobilized, and its head is secured.[16] One antenna is carefully excised at the base.

  • Electrode Placement: The antenna is mounted between two electrodes. The recording electrode, a glass capillary filled with saline solution, is slipped over the cut tip of the antenna.[15][16] The reference electrode is inserted into the base of the antenna or the head capsule.[14][16]

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air (typically 1-2 seconds) containing a known concentration of the test isomer (cis- or trans-12-Tridecenol) is injected into the airstream.[17]

  • Data Recording: The voltage change (depolarization) across the antenna is amplified and recorded.[15][18] The amplitude of this EAG response corresponds to the degree of stimulation.

  • Analysis: The responses to cis and trans isomers are compared to each other and to a control (solvent puff) to determine which isomer elicits a stronger neural response.[17]

Wind Tunnel Bioassay

This assay assesses the behavioral response of male moths to a pheromone source in a controlled environment that simulates natural conditions.[19][20][21]

Methodology:

  • Acclimatization: Male moths are acclimatized to the wind tunnel's light, temperature, and humidity conditions for at least one hour before the test.[19][22]

  • Pheromone Source: A rubber septum or filter paper is loaded with a precise amount of the synthetic isomer (or a specific blend of isomers).[19] This source is placed at the upwind end of the tunnel.

  • Moth Release: Moths are released individually from a cage at the downwind end of the tunnel.[19][22]

  • Behavioral Observation: The flight behavior of each moth is observed and scored for a set period (e.g., 2 minutes).[19] Key behaviors include: taking flight, oriented upwind flight, approaching the source, and making contact with the source.[19][23]

  • Data Analysis: The percentage of moths exhibiting each behavior in response to the cis isomer, the trans isomer, and various ratios is calculated and compared to determine the most attractive stimulus.

Signaling and Workflow Visualizations

Generalized Insect Olfactory Signaling Pathway

When a pheromone molecule enters the sensillum lymph surrounding the olfactory sensory neurons (OSNs), it is bound by a Pheromone Binding Protein (PBP).[11][12] This complex interacts with a specific Pheromone Receptor (PR) on the neuron's membrane, which is coupled with a co-receptor (Orco).[11] This binding event initiates a signal transduction cascade, which can be either ionotropic (acting as a direct ion channel) or metabotropic (involving G-proteins), leading to neuron depolarization and signal transmission to the brain.[9][11][12]

G Pheromone Pheromone (e.g., cis-12-Tridecenol) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds PR_Orco Pheromone Receptor (PR) + Orco Complex PBP->PR_Orco Transports to G_Protein G-Protein (Metabotropic) PR_Orco->G_Protein Activates Ion_Channel Ion Channel (Ionotropic) PR_Orco->Ion_Channel Opens Depolarization Neuron Depolarization G_Protein->Depolarization Leads to Ion_Channel->Depolarization Leads to Signal Signal to Antennal Lobe Depolarization->Signal

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Isomer Comparison

The process of comparing cis and trans isomers involves synthesis, purification, electrophysiological recording, behavioral assays, and data analysis to determine their respective biological activities.

G cluster_prep Preparation cluster_assay Bioassays cluster_analysis Analysis Synthesis Synthesis of cis & trans Isomers Purification Purification & Analysis (GC-MS) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG WindTunnel Wind Tunnel Assay Purification->WindTunnel EAG_Data Compare EAG Response Amplitudes EAG->EAG_Data Behavior_Data Compare Behavioral Responses (%) WindTunnel->Behavior_Data Conclusion Determine Relative Biological Activity EAG_Data->Conclusion Behavior_Data->Conclusion

Caption: Experimental workflow for comparing pheromone isomers.

References

Quantitative Analysis of 12-Tridecenol Versus Other Semiochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the semiochemical 12-Tridecenol with other behavior-modifying chemicals. The data presented is intended to offer an objective analysis of its performance, supported by detailed experimental protocols and visual representations of experimental workflows.

Comparative Data Summary

While direct quantitative comparisons of this compound across a wide range of species and alternative semiochemicals are not extensively documented in publicly available research, the following table summarizes representative data on the electrophysiological and behavioral responses of insects to various semiochemicals, including alcohols with similar chain lengths. This data provides a framework for understanding how this compound might compare to other known attractants.

SemiochemicalInsect SpeciesResponse TypeQuantitative Measurement (Normalized Response %)Reference Species/Compound
(Z,E)-3,5-Tetradecadienyl acetate Prionoxystus robiniae (Carpenterworm Moth)Field Trapping (Attraction)Significantly higher catch than control trapsUnbaited Traps
cis-3-hexen-1-ol Athetis dissimilisElectroantennography (EAG)100% (Standard)cis-3-hexen-1-ol
trans-2-hexen-1-ol Athetis dissimilisElectroantennography (EAG)~98%cis-3-hexen-1-ol
Hexanal Phthorimaea operculella (Potato Tuber Moth)Electroantennography (EAG)~131% (Male), ~110% (Female)cis-3-hexen-1-ol
1-Pentanol Phthorimaea operculella (Potato Tuber Moth)Electroantennography (EAG)~80% (Male), ~538% (Female)cis-3-hexen-1-ol
(Z)-9-Tetradecenal Helicoverpa armigeraField Trapping (Attraction)Doubled trap catch vs standard blendStandard Pheromone Blend
(E,E)-8,10-Dodecadien-1-ol (Codlemone) Cydia pomonella (Codling Moth)Field Trapping (Attraction)Standard AttractantN/A
(Z)-11-Tetradecenyl acetate Ostrinia nubilalis (European Corn Borer)Field Trapping (Attraction)Standard AttractantN/A

Note: The quantitative data presented are relative responses and can vary based on experimental conditions such as compound purity, concentration, and environmental factors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to quantify and compare the efficacy of semiochemicals like this compound.

Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of an insect's antenna to volatile compounds. This method provides a quantitative measure of the sensitivity of the insect's olfactory receptor neurons to a given semiochemical.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The distal and basal ends of the antenna are then placed into electrodes containing a conductive solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A precise volume of the test semiochemical, diluted in a solvent and applied to filter paper, is introduced into the airstream for a defined duration.

  • Signal Recording: The change in electrical potential (depolarization) across the antenna in response to the chemical stimulus is recorded. The amplitude of this response is indicative of the level of olfactory stimulation.

  • Data Analysis: The EAG responses to test compounds are typically normalized against the response to a standard reference compound or a solvent blank to allow for comparison across different preparations and individuals.

Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to semiochemicals in a controlled environment that simulates natural odor plumes.

Methodology:

  • Acclimation: Insects are placed in the wind tunnel for an acclimation period before the introduction of any stimuli.

  • Odor Source: A dispenser containing the test semiochemical is placed at the upwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the insect, including activation (wing fanning), take-off, upwind flight orientation, and contact with the odor source, is recorded and scored.

  • Data Analysis: The percentage of insects exhibiting each behavioral step is calculated for each semiochemical and compared to a control (e.g., solvent only).

Field Trapping

Field trapping studies assess the effectiveness of a semiochemical as a lure under natural conditions, providing a direct measure of its potential for use in pest monitoring and control.

Methodology:

  • Trap and Lure Preparation: Traps of a standardized design are baited with dispensers loaded with a specific amount of the test semiochemical. Control traps are baited with a solvent blank or a standard attractant.

  • Trap Deployment: Traps are placed in the field in a randomized block design to account for spatial variability. The distance between traps is sufficient to avoid interference.

  • Insect Capture: The number of target insects captured in each trap is recorded at regular intervals over a defined period.

  • Data Analysis: The mean trap catch for each semiochemical is calculated and statistically compared to determine relative attractiveness.

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the quantitative analysis of semiochemicals.

Experimental_Workflow cluster_lab Laboratory Analysis cluster_field Field Validation cluster_data Data Analysis & Comparison EAG Electroantennography (EAG) WindTunnel Wind Tunnel Assay EAG->WindTunnel Candidate Selection FieldTrapping Field Trapping WindTunnel->FieldTrapping Promising Candidates DataAnalysis Quantitative Comparison FieldTrapping->DataAnalysis

Caption: Workflow for quantitative analysis of semiochemicals.

Signaling_Pathway Odorant Semiochemical (e.g., this compound) OR Odorant Receptor Odorant->OR ORN Olfactory Receptor Neuron OR->ORN Signal Signal Transduction ORN->Signal AP Action Potential Signal->AP Brain Antennal Lobe (Brain) AP->Brain Behavior Behavioral Response Brain->Behavior

Caption: Simplified olfactory signaling pathway in insects.

A Comparative Guide to the Synthetic Routes of 12-Tridecenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and novel synthetic routes to 12-tridecenol, a long-chain unsaturated alcohol with applications in the synthesis of bioactive molecules and pheromones. We will delve into the experimental details of common methodologies, present a quantitative comparison of their performance, and introduce a newer, promising synthetic strategy.

Established Synthetic Routes: A Quantitative Overview

Traditional methods for the synthesis of this compound and similar long-chain unsaturated alcohols primarily rely on foundational organic reactions such as the Wittig reaction, Grignard reactions, and acetylenic routes. These methods offer reliability but can vary significantly in terms of yield, stereoselectivity, and reaction conditions.

Synthetic RouteKey Reagents & IntermediatesTypical Yield (%)Purity/SelectivityKey AdvantagesKey Disadvantages
Wittig Reaction Triphenylphosphine, n-Butyllithium, 11-Bromoundecanol, Acetaldehyde60-80%High Z-selectivity with unstabilized ylidesReliable C=C bond formation, good control over double bond position.Stoichiometric use of phosphonium salts, generation of triphenylphosphine oxide byproduct can complicate purification.
Grignard Reaction Magnesium, 1-Bromo-10-undecene, Ethylene oxide65-85%Not inherently stereoselectiveReadily available starting materials, effective for carbon chain elongation.Highly sensitive to moisture and protic solvents, requires strictly anhydrous conditions.
Acetylenic Route Acetylene, 1-Bromodecane, Ethylene oxide, Lindlar's catalyst55-75% (overall)High Z-selectivity upon partial hydrogenationBuilds carbon backbone systematically, allows for isotopic labeling.Multi-step process, handling of acetylene gas can be hazardous, catalyst poisoning can be an issue.

A Novel Approach: Olefin Metathesis

A more contemporary and increasingly popular method for the synthesis of unsaturated molecules is olefin metathesis. Specifically, cross-metathesis offers a convergent and efficient route to this compound.

Synthetic RouteKey Reagents & IntermediatesTypical Yield (%)Purity/SelectivityKey AdvantagesKey Disadvantages
Cross-Metathesis 1-Dodecene, Allyl alcohol, Grubbs or other ruthenium-based catalyst70-90%Can be tuned for E/Z selectivity with catalyst choiceHigh functional group tolerance, milder reaction conditions, often fewer steps.Catalyst cost and sensitivity, potential for side reactions like self-metathesis.

Experimental Protocols

Established Method: Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the C12-C13 double bond in this compound.

Step 1: Preparation of the Phosphonium Ylide.

  • (11-Hydroxyundecyl)triphenylphosphonium bromide is synthesized by reacting 11-bromoundecan-1-ol with triphenylphosphine in a suitable solvent like acetonitrile under reflux.

  • The resulting phosphonium salt is then deprotonated using a strong base, typically n-butyllithium, in an anhydrous ether solvent such as THF at low temperatures (-78 °C to 0 °C) to generate the corresponding ylide.

Step 2: Reaction with Aldehyde.

  • Acetaldehyde is added to the ylide solution at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • Purification is typically achieved by column chromatography to separate the desired this compound from the triphenylphosphine oxide byproduct.

New Synthetic Route: Cross-Metathesis

This approach utilizes a ruthenium-catalyzed cross-metathesis reaction between two smaller, readily available alkenes.

Procedure:

  • 1-Dodecene and a molar excess of allyl alcohol are dissolved in a chlorinated solvent such as dichloromethane.

  • A catalytic amount (typically 1-5 mol%) of a second-generation Grubbs catalyst is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) under an inert atmosphere for several hours. Progress is monitored by techniques like TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate this compound.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the logical flow of the established Wittig route versus the newer cross-metathesis approach for synthesizing this compound.

G cluster_0 Established Route: Wittig Reaction cluster_1 New Route: Cross-Metathesis A0 11-Bromoundecanol A2 (11-Hydroxyundecyl)triphenylphosphonium bromide A0->A2 Reflux A1 Triphenylphosphine A1->A2 A4 Phosphonium Ylide A2->A4 Deprotonation A3 n-BuLi A3->A4 A6 This compound A4->A6 Wittig Reaction A5 Acetaldehyde A5->A6 B0 1-Dodecene B3 This compound B0->B3 Cross-Metathesis B1 Allyl Alcohol B1->B3 B2 Grubbs Catalyst B2->B3

Comparative workflow of Wittig vs. Cross-Metathesis.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the research or development project.

  • Established methods like the Wittig and Grignard reactions are well-understood and utilize readily accessible reagents, making them suitable for many laboratory settings. The acetylenic route offers precision but involves more steps and potentially hazardous reagents.

  • The new cross-metathesis route presents a highly efficient and convergent alternative. Its key advantages lie in the potential for higher yields, milder reaction conditions, and fewer synthetic steps. While the initial cost of the catalyst may be a consideration, the overall efficiency and reduced waste can make it a more sustainable and cost-effective option for larger-scale synthesis.

For professionals in drug development and other fields requiring high-purity long-chain unsaturated alcohols, the evaluation of newer synthetic methodologies like olefin metathesis alongside established routes is crucial for optimizing efficiency, cost, and environmental impact.

Unveiling Olfactory Sensitivities: A Comparative Analysis of Insect Electroantennogram Responses to Long-Chain Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of electroantennogram (EAG) studies reveals distinct olfactory sensitivities among different insect species to long-chain unsaturated alcohols. While direct comparative data for 12-tridecenol remains elusive in published literature, analysis of responses to structurally similar C12 and C16 unsaturated alcohols and their isomers in key agricultural pests like Helicoverpa armigera and Spodoptera litura provides valuable insights into the species-specific nature of insect olfaction.

This guide synthesizes available electrophysiological data to offer a comparative overview for researchers, scientists, and drug development professionals. The findings underscore the importance of specific chemical structures in eliciting antennal responses, a critical factor in the development of targeted pest management strategies.

Quantitative Comparison of EAG Responses

Direct comparison of EAG response amplitudes across different studies can be challenging due to variations in experimental protocols. However, by examining responses to a range of long-chain unsaturated alcohols and their isomers, distinct patterns of olfactory sensitivity emerge for different insect species.

Insect SpeciesCompoundEAG Response (mV)Stimulus AmountReference
Grapholitha molesta (Oriental Fruit Moth)(Z)-8-Dodecenyl acetateStrongNot specified[1]
Grapholitha molesta (Oriental Fruit Moth)(E)-8-Dodecenyl acetateModerateNot specified[1]
Helicoverpa armigera (Cotton Bollworm)(Z)-11-Hexadecenal + (Z)-9-Hexadecenal (97:3)~1.8Not specified[2]
Helicoverpa armigera (Cotton Bollworm)(Z)-11-Hexadecenal~1.5Not specified[2]
Helicoverpa armigera (Cotton Bollworm)(Z)-9-Hexadecenal~0.7Not specified[2]
Helicoverpa armigera (Cotton Bollworm)(Z)-10-Hexadecenal + (Z)-9-Hexadecenal~1.7Not specified[2]
Helicoverpa armigera (Cotton Bollworm)(Z)-12-Hexadecenal + (Z)-9-Hexadecenal~1.2Not specified[2]
Helicoverpa armigera (Cotton Bollworm)(Z)-13-Hexadecenal + (Z)-9-Hexadecenal~0.8Not specified[2]

Note: The EAG response values for Helicoverpa armigera are approximate, as they were interpreted from graphical representations in the cited literature. For precise data, the original publications should be consulted. The term "Strong" and "Moderate" for Grapholitha molesta are as described in the source and imply a relative difference in response amplitude.

Experimental Protocols

The following provides a generalized methodology for electroantennography (EAG) experiments, based on protocols described in the cited literature.[1]

Insect Preparation:
  • An adult insect (e.g., a male moth) is immobilized, often by securing it in a pipette tip with the head exposed or by using wax.

  • One antenna is carefully excised at its base for the recording.

Electrode Placement:
  • A glass capillary microelectrode, filled with a saline solution (e.g., Ringer's solution), serves as the recording electrode.

  • The tip of the excised antenna is brought into contact with the recording electrode.

  • A second glass capillary microelectrode, the reference electrode, is inserted into the insect's head or another part of the body to complete the electrical circuit.

Odor Stimulation:
  • A solution of the test compound (e.g., an unsaturated alcohol) is prepared in a solvent like hexane.

  • A small piece of filter paper is impregnated with a known volume of the solution and placed inside a Pasteur pipette.

  • A continuous stream of purified and humidified air is directed over the antenna.

  • A puff of air carrying the odorant from the pipette is injected into the continuous airstream for a defined period (e.g., 0.5 seconds).

Data Recording and Analysis:
  • The electrical potential difference between the recording and reference electrodes is amplified.

  • The resulting signal, the electroantennogram, is digitized and recorded using specialized software.

  • The amplitude of the negative voltage deflection is measured as the EAG response.

  • The antenna is allowed a recovery period in the clean air stream between stimuli.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of an EAG experiment.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Insect Insect Immobilization Antenna Antenna Excision Insect->Antenna Electrodes Electrode Placement Antenna->Electrodes Odor Odorant Delivery Electrodes->Odor Signal Signal Amplification Odor->Signal Data Data Acquisition Signal->Data Analysis Response Analysis Data->Analysis

Caption: A flowchart illustrating the key steps in a typical electroantennogram (EAG) experiment.

Olfactory Signaling Pathway

The EAG response is the summed potential of numerous olfactory sensory neurons (OSNs) on the antenna. The general signaling pathway is as follows:

  • Odorant Binding: Volatile molecules, such as long-chain alcohols, enter the sensillum lymph through pores in the cuticle of the olfactory sensilla.

  • Transport: Odorant Binding Proteins (OBPs) may bind to the hydrophobic odorant molecules and transport them to the dendritic membrane of the OSNs.

  • Receptor Activation: The odorant-OBP complex or the odorant itself binds to specific Olfactory Receptors (ORs) located on the dendritic membrane of the OSNs.

  • Ion Channel Gating: Binding of the ligand activates the OR, which is part of a ligand-gated ion channel complex.

  • Depolarization: This activation leads to an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) into the neuron, causing a depolarization of the OSN membrane and generating a receptor potential.

  • EAG Response: The EAG is the summed extracellular recording of these receptor potentials from a multitude of responding OSNs.

Olfactory_Signaling Odorant Odorant Molecule Pore Sensillum Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to & Binds IonChannel Ion Channel OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx EAG EAG Response Depolarization->EAG Summated Potential

Caption: A simplified diagram of the olfactory signaling pathway leading to an EAG response.

References

Synthetic 12-Tridecenol as an Insect Attractant: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of behavioral assays used to confirm the attractant properties of synthetic 12-Tridecenol for researchers, scientists, and drug development professionals. The following sections detail experimental methodologies and present quantitative data from key studies, offering a framework for evaluating the efficacy of this semiochemical against other alternatives.

Comparative Performance of Synthetic Pheromones in Field Trapping

Field trapping assays are a crucial step in validating the effectiveness of a synthetic attractant under natural conditions. The data below summarizes the capture rates of various synthetic pheromone blends for the Asian corn borer, Ostrinia furnacalis.

Attractant CompositionMean No. of Moths Captured per TrapReference
(E)-12-tetradecenyl acetate + (Z)-12-tetradecenyl acetate (53:47 ratio)Significantly more than live females or their extract[1]
Bisexual Lure (2-phenylacetaldehyde + 2-(4-methoxyphenyl)ethanol)Slightly more than pheromone-baited traps (both sexes)[2]
Control (Unbaited Trap)Baseline (minimal captures)[1][2]

Detailed Experimental Protocols

Accurate and reproducible behavioral assays are fundamental to understanding the attractant properties of a compound. Below are detailed protocols for wind tunnel bioassays and electroantennography (EAG), two common methods for evaluating insect responses to volatile chemicals.

Wind Tunnel Bioassay

A wind tunnel bioassay allows for the controlled observation of insect flight behavior in response to an odor plume.

Experimental Setup:

  • Wind Tunnel: A transparent tunnel (e.g., Plexiglas) with a flight section of at least 2 meters in length.

  • Airflow: A laminar airflow of 0.2-0.3 m/s, purified by a charcoal filter.

  • Lighting: Dim red light (approximately 0.3 lux) to simulate crepuscular or nocturnal conditions.

  • Temperature and Humidity: Maintained at conditions optimal for the target insect's activity (e.g., 25-27°C and 60-80% RH).

  • Odor Source: A dispenser (e.g., rubber septum or filter paper) loaded with a known concentration of the synthetic attractant, placed at the upwind end of the tunnel.

  • Release Point: A platform or cage for introducing the insects at the downwind end of the tunnel.

Procedure:

  • Acclimatization: Acclimate the insects to the experimental conditions for at least one hour before the assay.

  • Odor Introduction: Place the odor source in the wind tunnel.

  • Insect Release: Release individual insects at the downwind end of the tunnel.

  • Observation: Observe and record the insect's behavior for a set period (e.g., 5 minutes). Key behaviors to record include:

    • Activation: Initiation of movement (walking or flying).

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Source contact: Landing on or near the odor source.

  • Data Analysis: Analyze the percentage of insects exhibiting each behavior in response to the test compound versus a control (solvent only).

Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

Experimental Setup:

  • Microscope: A stereomicroscope for antenna preparation.

  • Micromanipulators: To position the recording and reference electrodes.

  • Electrodes: Glass capillaries filled with a saline solution. The recording electrode is placed on the tip of the antenna, and the reference electrode is inserted into the base or the insect's head.

  • Amplifier: To amplify the small electrical signals from the antenna.

  • Air Delivery System: A system to deliver a continuous stream of purified, humidified air over the antenna, with the ability to inject a pulse of the test odorant.

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect.

  • Mounting: Mount the antenna between the two electrodes.

  • Stimulation: Deliver a puff of air containing the test compound into the continuous airstream flowing over the antenna.

  • Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for the test compound and compare it to the response elicited by a standard compound and a solvent control.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a typical wind tunnel bioassay and an electroantennogram analysis.

Wind_Tunnel_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Insect_Acclimatization Insect Acclimatization Place_Odor_Source Place Odor Source in Tunnel Insect_Acclimatization->Place_Odor_Source Odor_Preparation Odor Source Preparation Odor_Preparation->Place_Odor_Source Release_Insect Release Insect Downwind Place_Odor_Source->Release_Insect Observe_Behavior Observe & Record Behavior Release_Insect->Observe_Behavior Analyze_Responses Analyze Behavioral Responses Observe_Behavior->Analyze_Responses Compare_to_Control Compare to Control Analyze_Responses->Compare_to_Control

Caption: Workflow of a wind tunnel bioassay.

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Antenna_Excision Antenna Excision Electrode_Positioning Electrode Positioning Antenna_Excision->Electrode_Positioning Deliver_Odor_Pulse Deliver Odor Pulse Electrode_Positioning->Deliver_Odor_Pulse Record_Signal Record Antennal Signal Deliver_Odor_Pulse->Record_Signal Measure_Amplitude Measure Response Amplitude Record_Signal->Measure_Amplitude Compare_Responses Compare to Standards Measure_Amplitude->Compare_Responses

Caption: Workflow of an electroantennogram (EAG) analysis.

References

Comparative Performance Analysis of 12-Tridecenol-Based Insect Lures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the statistical analysis and comparison of 12-Tridecenol-based lures against other attractants. Due to the limited availability of specific field trial data for this compound in the public domain, this document presents a standardized methodology, data presentation templates, and visualization workflows using illustrative examples. These can be adapted for the evaluation of this compound or other novel semiochemical-based products.

Data Presentation

Effective comparison of lure performance relies on the clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing results from field trials.

Table 1: Comparative Trap Catch of this compound Lure vs. Standard Pheromone and Kairomone Lures

Lure TypeTarget Species Captured (Mean ± SE)Non-Target Species Captured (Mean ± SE)Selectivity Index*
This compound-Based Lure e.g., 15.2 ± 2.1e.g., 4.5 ± 1.2e.g., 0.77
Standard Pheromone Lure (Control 1) e.g., 12.8 ± 1.9e.g., 2.1 ± 0.8e.g., 0.86
Kairomone-Based Lure (Control 2) e.g., 18.5 ± 2.5e.g., 10.3 ± 2.0e.g., 0.64
Unbaited Trap (Control 3) e.g., 1.1 ± 0.5e.g., 1.5 ± 0.6N/A

*Selectivity Index = (Target Species Captured) / (Total Species Captured)

Table 2: Statistical Analysis of Lure Performance (ANOVA)

Source of VariationDegrees of Freedom (df)Sum of Squares (SS)Mean Square (MS)F-statisticP-value
Lure Treatment e.g., 3e.g., 457.8e.g., 152.6e.g., 15.8e.g., <0.001
Error e.g., 16e.g., 154.2e.g., 9.6
Total e.g., 19e.g., 612.0

Note: Example data is for illustrative purposes. A post-hoc test (e.g., Tukey's HSD) should be performed to determine specific differences between lure types if the overall ANOVA is significant.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of field trial results.

Field Trial Protocol for Evaluating this compound-Based Lures
  • Site Selection: Choose a location with a known and consistent population of the target insect species. The site should be large enough to accommodate all traps with adequate spacing to prevent interference.

  • Experimental Design: A randomized complete block design is recommended to minimize the effects of spatial variability.[1] Each block should contain one replicate of each lure treatment.

  • Trap and Lure Preparation:

    • Use a standard trap type (e.g., delta or funnel traps) for all treatments.

    • The this compound lure should be formulated with a specific concentration and release rate.

    • Control lures (standard pheromone, kairomone, and unbaited) should be handled separately to avoid cross-contamination. Wear gloves when handling all lures and traps.

  • Trap Deployment:

    • Hang traps at a consistent height and in similar microhabitats (e.g., on the edge of a crop row).

    • Ensure a minimum distance of 20-30 meters between traps to prevent interference.[2]

    • Randomly assign the position of each lure treatment within each block.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target and non-target insects in each trap.

    • Collect data for a predetermined period that covers the peak activity of the target insect.

  • Statistical Analysis:

    • Analyze the data using an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of insects captured by the different lure treatments.[2]

    • If the ANOVA result is significant, use a post-hoc test such as Tukey's Honestly Significant Difference (HSD) to identify which lure types differ from each other.

Mandatory Visualization

The following diagrams illustrate key processes in the evaluation and action of this compound-based lures.

G cluster_olfactory_pathway Insect Olfactory Signaling Pathway Pheromone This compound Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) Complex OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Signal Transduction (Ion Channel Activation) Brain Antennal Lobe of Brain Neuron->Brain Nerve Impulse Behavior Behavioral Response (e.g., Mating, Aggregation) Brain->Behavior Signal Processing

Insect Olfactory Signaling Pathway

G cluster_workflow Experimental Workflow for Lure Comparison A Site Selection & Experimental Design B Lure & Trap Preparation A->B C Randomized Trap Deployment B->C D Data Collection (Weekly Trap Counts) C->D E Data Compilation & Cleaning D->E F Statistical Analysis (ANOVA, Tukey's HSD) E->F G Comparative Performance Evaluation F->G H Publish Comparison Guide G->H

References

Safety Operating Guide

Personal protective equipment for handling 12-Tridecenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 12-Tridecenol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 16339-75-6) is not publicly available. The following guidance is based on the known hazards of structurally similar compounds, namely 1-Tridecanol (CAS No. 112-70-9) and n-Tridecane (CAS No. 629-50-5). It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring safe laboratory practices.

Hazard Identification and Analogue Data

Based on its analogues, this compound should be treated as a substance that may cause skin and serious eye irritation.[1][2] Like similar long-chain hydrocarbons, it may be a combustible liquid and potentially fatal if swallowed and enters the airways due to aspiration hazard.[3][4]

Quantitative Data from Analogue Compounds

Property1-Tridecanoln-Tridecane
Physical State Low Melting Point Solid or LiquidLiquid
Appearance White solidColorless
CAS Number 112-70-9629-50-5
Molecular Formula C₁₃H₂₈OC₁₃H₂₈
Molecular Weight 200.36 g/mol 184.36 g/mol
Boiling Point 155-156 °C234 °C @ 760 mmHg[3]
Melting Point 29-34 °C-5 to -4 °C[3]
Flash Point > 113 °C (> 235 °F) - closed cup[5]79 °C (174.2 °F) - closed cup[3]
Oral LD50 (Rat) 17200 mg/kg[1]Not available
Dermal LD50 (Rabbit) 5600 mg/kg[2]Not available

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls and personal protective equipment, is crucial for minimizing exposure.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.[1][6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection against splashes.[2][7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[9] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4] Contaminated gloves should be disposed of as hazardous waste.

    • Lab Coat/Apron: A long-sleeved lab coat or a chemical-resistant apron is mandatory to protect against skin exposure.[6]

  • Respiratory Protection: If working outside a fume hood where vapors may be generated, use a NIOSH/MSHA-approved respirator.[7]

  • Footwear: Wear closed-toe shoes to protect against spills.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Follow these procedural steps for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Review this guide and the SDS for any other chemicals involved in the procedure.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood, eyewash station, and safety shower are operational.

    • Minimize the quantity of this compound at the workstation.[10]

  • Handling and Use:

    • Don all required PPE before handling the chemical.

    • Conduct all transfers and manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6]

    • Keep containers tightly closed when not in use.[1][10]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep away from heat, sparks, and open flames, as the compound is likely combustible.[3][10]

  • Post-Experiment:

    • Wash hands thoroughly with soap and water after handling is complete.[1]

    • Decontaminate the work surface.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[10][11]

  • Waste Segregation: Store flammable liquid waste separately from incompatible materials like strong oxidizing agents.[11]

  • Disposal Method: Do NOT dispose of this compound down the drain.[10][11] Arrange for disposal through your institution's environmental health and safety (EH&S) office as hazardous chemical waste.[12]

Spill and Emergency Procedures
  • Minor Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a commercial absorbent pad.[12] Do not use paper towels.[12]

    • Collect the absorbent material and any contaminated items into a sealed bag or container.[13]

    • Label the container as hazardous waste and arrange for disposal.[13]

    • Clean the spill area with soap and water.

  • Major Spill (outside a fume hood) or Fire:

    • Evacuate the area immediately.

    • If there is a fire, activate the nearest fire alarm and use a CO₂, dry chemical, or foam extinguisher if you are trained and it is safe to do so.[3]

    • Contact your institution's emergency response team or EH&S.[13]

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.[1][14]

    • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

    • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[1] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting due to the aspiration hazard.[4][7] If the person is conscious and alert, rinse their mouth with water.[1] Seek immediate medical attention.[4][7]

Visualized Safety Protocols

The following diagrams illustrate key safety workflows and concepts for handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Review Safety Guide prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Experiment handle2 Keep Containers Closed handle1->handle2 handle3 Avoid Ignition Sources handle2->handle3 spill Spill or Exposure? handle2->spill clean1 Decontaminate Workspace handle3->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Wash Hands clean2->clean3 spill->clean1 No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for Safe Handling of this compound.

G cluster_controls Hierarchy of Hazard Controls A Most Effective E Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: Hierarchy of Controls for Chemical Safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.